NAB-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIKJOMEYPSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Taming of the NMDA Receptor: A Technical Guide to the Mechanism of Action of NAB-14
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide illuminates the core mechanism of action of NAB-14, a novel small molecule that offers a new lens through which to study and potentially modulate neuronal signaling. This compound has emerged as a highly selective and potent negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. Its unique profile presents a significant opportunity for dissecting the physiological roles of these specific receptor subtypes and for the development of novel therapeutics for neurological disorders.
Core Mechanism: Selective Inhibition of GluN2C/2D-Containing NMDA Receptors
This compound functions as a non-competitive antagonist of NMDA receptors.[1] Its primary mechanism involves binding to a site on the receptor distinct from the agonist binding site, thereby reducing the channel's probability of opening in response to glutamate (B1630785) and glycine (B1666218) binding. This allosteric modulation results in a decrease in calcium influx and a subsequent dampening of excitatory synaptic transmission in neurons expressing GluN2C or GluN2D subunits.
Site-directed mutagenesis studies have pinpointed the likely binding site of this compound to the M1 transmembrane helix of the GluN2D subunit.[2][3] This specific interaction is the basis for its remarkable selectivity.
The functional consequence of this compound's action is the inhibition of synaptic currents mediated by GluN2D-containing NMDA receptors. This has been demonstrated in rat subthalamic neurons and mouse hippocampal interneurons, cell types known to express these specific subunits.[2][3] Conversely, this compound has no discernible effect on synaptic transmission in hippocampal pyramidal neurons, which predominantly express GluN2A and GluN2B subunits.[2][3]
Quantitative Profile of this compound
The following tables summarize the key quantitative data that define the potency, selectivity, and functional effects of this compound.
| Parameter | Value | Receptor/System |
| IC50 | 580 nM | Recombinant GluN1/GluN2D Receptors (in mammalian cells)[1][2][3] |
| IC50 | 15 µM | GluN1/GluN2A/GluN2C (triheteromeric) Receptors[1][4] |
| IC50 | 5.1 µM | GluN1/GluN2A/GluN2C (triheteromeric) Receptors[1][4] |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/GluN2B[1][2][3] |
| Functional Effect | Measurement | Concentration | Neuron Type |
| Reduction in Peak EPSC Amplitude | 55 ± 3.0% of control | 10 µM | - |
| Reduction in Peak EPSC Amplitude (Interneurons) | 59 ± 9.9% of control | 10 µM | Hippocampal Interneurons[1] |
| Reduction in Charge Transfer (Interneurons) | 63 ± 9.7% of control | 10 µM | Hippocampal Interneurons[1] |
| Reduction in τW of EPSC Deactivation (Interneurons) | From 150 ± 12 ms (B15284909) to 101 ± 14 ms | 10 µM | Hippocampal Interneurons[1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | negative allosteric modulator (NAM) for GluN2C/2D-containing NMDA receptors | CAS 1237541-73-9 | GluN2C/2D拮抗剂 | 美国InvivoChem [invivochem.cn]
NAB-14: A Technical Guide to a Selective Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAB-14 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1][2] As a non-competitive antagonist, this compound offers a valuable tool for the investigation of the physiological and pathological roles of GluN2C/2D-containing NMDA receptors.[3] Its greater than 800-fold selectivity over receptors containing GluN2A or GluN2B subunits allows for the specific targeting of neuronal circuits where GluN2C and GluN2D are expressed, such as in hippocampal interneurons and the subthalamic nucleus.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a member of the N-aryl benzamide (B126) (NAB) class of compounds and functions as a negative allosteric modulator of NMDA receptors.[3] This means it binds to a site on the receptor distinct from the agonist binding sites for glutamate (B1630785) and glycine.[3] This binding event reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of calcium ions (Ca²⁺) and subsequent downstream signaling.[4] Site-directed mutagenesis studies suggest that the binding site for this compound is located within the M1 transmembrane helix of the GluN2D subunit.[2][3]
The selectivity of this compound for GluN2C and GluN2D subunits is a key feature. These subunits are less ubiquitously expressed in the central nervous system than GluN2A and GluN2B, and they confer distinct biophysical properties to the NMDA receptor, including a lower sensitivity to magnesium block and slower deactivation kinetics.[5][6] By selectively inhibiting these receptors, this compound allows for the targeted modulation of specific neuronal populations and circuits.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2C/D-containing NMDA receptors enhance temporal summation and increase sound-evoked and spontaneous firing in the inferior colliculus - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into N-Aryl Benzamides
For Immediate Release
In the dynamic landscape of drug discovery and development, the N-aryl benzamide (B126) scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the core principles of the structure-activity relationship (SAR) of N-aryl benzamides, offering a comprehensive resource for researchers, scientists, and drug development professionals. By synthesizing data from numerous studies, this whitepaper provides a detailed examination of the key structural modifications that govern the biological activity of this important class of compounds, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Unveiling the Therapeutic Potential: A Spectrum of Biological Activities
N-aryl benzamides have been extensively investigated for a multitude of therapeutic applications, ranging from antimicrobial and anticancer agents to potent enzyme inhibitors and receptor modulators. The inherent modularity of the N-aryl benzamide core, consisting of a benzoyl moiety linked to an N-aryl group via an amide bond, allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Antimicrobial Activity
The fight against microbial resistance has spurred the development of novel antibacterial and antifungal agents. N-aryl benzamides have shown considerable promise in this arena. SAR studies have revealed that the nature and position of substituents on both the benzoyl and N-aryl rings are critical for antimicrobial efficacy.
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as halogens and nitro groups, particularly at the para-position, have been shown to enhance antibacterial activity.
-
Substituents on the N-Aryl Ring: The presence of specific substituents on the N-aryl ring can significantly impact the spectrum of activity. For instance, certain substitutions can confer potent activity against both Gram-positive and Gram-negative bacteria.[1]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed to predict the antimicrobial activity of substituted benzamides, highlighting the importance of topological descriptors and molecular connectivity indices.[1]
Table 1: Antimicrobial Activity of Selected N-Aryl Benzamides
| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |
| Compound 5a | B. subtilis | 6.25 | [2] |
| E. coli | 3.12 | [2] | |
| Compound 6b | E. coli | 3.12 | [2] |
| Compound 6c | B. subtilis | 6.25 | [2] |
| Compound 9m | S. aureus | 0.5 | [3] |
| E. coli | 1 | [3] | |
| Compound 10d | S. aureus | 1 | [3] |
| E. coli | 16 | [3] | |
| Benzamide 16 | M. tuberculosis | 0.13 (IC90) | [4] |
| Benzamide 22f | M. tuberculosis | 0.09 (IC90) | [4] |
MIC: Minimum Inhibitory Concentration; IC90: 90% Inhibitory Concentration
Anticancer Activity
The development of targeted cancer therapies is a cornerstone of modern oncology. N-aryl benzamides have been identified as potent anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).
Key SAR Insights for Anticancer Activity:
-
HDAC Inhibition: The benzamide group often acts as a zinc-binding group, chelating the zinc ion in the active site of HDACs.[5] The N-aryl portion can be modified to enhance binding affinity and selectivity for specific HDAC isoforms.
-
Substituent Effects: The introduction of various substituents on the N-aryl ring can modulate the cytotoxic activity against different cancer cell lines. For example, an 8-quinolinyl moiety has been shown to exhibit potent anticancer activity.[6][7]
-
Apoptosis Induction: Active compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7]
Table 2: Anticancer Activity of Selected N-Aryl Benzamides
| Compound | Cell Line | Activity (IC50, µM) | Reference |
| Compound 28 | HCT-116 | 3 | [6][7] |
| MCF-7 | 5 | [6][7] | |
| HeLa | 7 | [6][7] | |
| Compound 6g | A-498 | 14.46 (GI50) | [8] |
| NCI-H23 | 13.97 (GI50) | [8] | |
| MDAMB-231 | 11.35 (GI50) | [8] | |
| MCF-7 | 11.58 (GI50) | [8] | |
| A-549 | 15.77 (GI50) | [8] |
IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition
Enzyme Inhibition
Beyond HDACs, N-aryl benzamides have been shown to inhibit a range of other enzymes with therapeutic relevance.
-
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): Selective inhibitors of 17β-HSD3 are being investigated for the treatment of prostate cancer. SAR studies have identified potent inhibitors with low nanomolar IC50 values.[9]
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling, making it an attractive target for the treatment of type 2 diabetes and obesity. Aryl phenylthiazolyl phenylcarboxamides have been identified as good PTP1B inhibitors.[10]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): N-Benzyl-4-((heteroaryl)methyl)benzamides have been identified as a new class of direct NADH-dependent InhA inhibitors with antitubercular activity.[11]
Table 3: Enzyme Inhibitory Activity of Selected N-Aryl Benzamides
| Compound | Target Enzyme | Activity (IC50) | Reference |
| Benzylamine 1 | 17β-HSD3 | 0.9 µM | [9] |
| Compound 19 | PTP1B | 7.0 µM | [10] |
| Compound 22 | PTP1B | 6.9 µM | [10] |
| Compound 29 | PTP1B | 6.3 µM | [10] |
| Compound 38 | PTP1B | 5.8 µM | [10] |
Receptor Modulation
N-aryl benzamides have also been developed as potent and selective modulators of various G protein-coupled receptors (GPCRs) and ligand-gated ion channels.
-
5-HT3 Receptor Antagonists: These compounds are effective antiemetics. SAR studies have led to the development of highly potent antagonists with Ki values in the nanomolar range.[12]
-
G Protein-Coupled Receptor-35 (GPR35) Agonists: A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent GPR35 agonists.[13]
-
Urotensin-II Receptor Antagonists: 5-aryl-furan-2-carboxamide derivatives have been developed as potent antagonists of the urotensin-II receptor, with potential applications in cardiovascular disease.[14]
Table 4: Receptor Modulation Activity of Selected N-Aryl Benzamides
| Compound | Target Receptor | Activity | Reference |
| (S)-28 | 5-HT3 | Ki = 0.19 nM | [12] |
| 1y | Urotensin-II | IC50 = 6 nM | [14] |
Experimental Methodologies: A Guide to Key Assays
The elucidation of the SAR of N-aryl benzamides relies on a variety of robust in vitro and in vivo assays. This section provides an overview of the key experimental protocols frequently cited in the literature.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assays
MTT Assay (for IC50/GI50 determination):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50/GI50: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.[7]
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is outlined below.
Caption: General workflow for an in vitro enzyme inhibition assay.
Receptor Binding Assays
Radioligand Binding Assay (for Ki determination):
-
Membrane Preparation: Membranes expressing the target receptor are prepared from cells or tissues.
-
Assay Setup: The membranes are incubated with a radiolabeled ligand (a known binder to the receptor) and various concentrations of the unlabeled test compound (the N-aryl benzamide).
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated (e.g., by filtration).
-
Radioactivity Measurement: The amount of bound radioactivity is quantified using a scintillation counter.
-
Calculation of Ki: The inhibition constant (Ki) of the test compound is calculated from the competition binding curve.[12]
Visualizing the Mechanisms: Signaling Pathways and SAR Logic
Understanding the signaling pathways modulated by N-aryl benzamides and the logical relationships in their SAR is crucial for rational drug design.
NF-κB Signaling Pathway Inhibition
Some N-substituted benzamides have demonstrated anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.[15]
Caption: Inhibition of the NF-κB signaling pathway by N-aryl benzamides.
Keap1-Nrf2 Pathway Activation
Small molecule inhibitors targeting the Keap1-Nrf2 protein-protein interaction can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. N-aryl benzamide analogues have been explored in this context.
References
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
NAB-14: A Technical Guide to its Selectivity for GluN2C/2D Subunit-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NAB-14, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This document details the quantitative selectivity of this compound, provides step-by-step experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Significance
N-methyl-D-aspartate receptors (NMDARs) are a class of ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1][2] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, -2B, -2C, or -2D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, and deactivation kinetics.
The distinct expression patterns of GluN2C and GluN2D subunits, primarily in specific neuronal populations such as hippocampal interneurons and cerebellar granule cells, make them attractive therapeutic targets for neurological and psychiatric disorders.[3] this compound is a potent and highly selective non-competitive antagonist for NMDARs containing the GluN2C or GluN2D subunits, offering a valuable tool to dissect the physiological roles of these specific receptor subtypes.[1][4]
Quantitative Data on this compound Selectivity
The selectivity of this compound for GluN2C/2D-containing NMDARs over other subtypes is a key feature that enables its use as a specific pharmacological probe. The following tables summarize the quantitative data on this compound's potency and selectivity.
Table 1: this compound IC50 Values for Recombinant NMDA Receptor Subtypes
| Receptor Subunit Composition | IC50 | Experimental System | Reference |
| GluN1/GluN2D | 580 nM | Mammalian cells | [1] |
| GluN1/GluN2A | >500 µM | Xenopus oocytes | [1] |
| GluN1/GluN2B | >500 µM | Xenopus oocytes | [1] |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes | [1] |
| GluN1/GluN2A/GluN2C (triheteromeric) | 15 µM | Not specified | [4] |
| GluN1/GluN2A/GluN2D (triheteromeric) | 5.1 µM | Not specified | [4] |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Comparison | Experimental System | Reference |
| Fold Selectivity | >800-fold | GluN2C/2D vs. GluN2A/2B | Xenopus oocytes | [1][4] |
Table 3: Effect of this compound on Synaptic Currents in Hippocampal Interneurons
| Parameter | Vehicle Control | This compound (10 µM) | Reference |
| Peak Amplitude of Evoked EPSCs | 100% | 55 ± 3.0% | [4] |
| Charge Transfer of Interneuron EPSCs | 100% | 63 ± 9.7% | [4] |
| Weighted Time Constant (τW) of EPSC Deactivation | 150 ± 12 ms | 101 ± 14 ms | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity of this compound are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This technique is ideal for determining the IC50 of compounds on specific recombinant NMDAR subtypes expressed in a controlled environment.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
-
Barth's Solution (for oocyte culture): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.5. Supplemented with penicillin and streptomycin.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Solution: Recording solution supplemented with 100 µM glutamate and 30 µM glycine (B1666218).
-
This compound Stock Solution: Dissolved in DMSO.
-
Microinjection needles
-
TEVC setup: Including amplifier, micromanipulators, recording chamber, and data acquisition system.
-
Glass electrodes: Filled with 3 M KCl.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (e.g., 50 ng/µL total cRNA at a 1:1 ratio).
-
Incubate injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two glass electrodes (one for voltage sensing, one for current injection).
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Data Acquisition:
-
Apply the agonist solution to elicit a maximal NMDAR-mediated current.
-
To determine the IC50, co-apply the agonist solution with increasing concentrations of this compound.
-
Allow the current to reach a steady-state at each concentration.
-
Wash out this compound with the agonist solution to check for reversibility.
-
Record the current responses at each concentration.
-
-
Data Analysis:
-
Normalize the current response at each this compound concentration to the maximal current elicited by the agonist alone.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Whole-Cell Patch Clamp in Cultured Neurons
This method allows for the characterization of this compound's effect on native or recombinant NMDARs in a neuronal context.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) transfected with NMDAR subunit cDNAs.
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Intracellular Solution (K-Gluconate based): 115 mM K-Gluconate, 4 mM NaCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 40 mM HEPES. pH adjusted to 7.2 with KOH, and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Dissolved in DMSO.
-
Patch-clamp setup: Including amplifier, micromanipulator, microscope with DIC optics, perfusion system, and data acquisition software.
-
Borosilicate glass pipettes: Pulled to a resistance of 3-7 MΩ.
Procedure:
-
Cell Preparation:
-
Plate neurons on coverslips and culture for 10-14 days. For cell lines, transfect with plasmids encoding the desired NMDAR subunits 24-48 hours before recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with aCSF.
-
-
Patch-Clamp Recording:
-
Visually identify a healthy neuron using DIC optics.
-
Approach the neuron with a glass pipette filled with intracellular solution and apply positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Recording NMDA Receptor Currents:
-
To isolate NMDAR-mediated currents, pharmacological blockers for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) can be added to the aCSF.
-
Evoke synaptic currents by placing a stimulating electrode near the recorded neuron.
-
Alternatively, apply glutamate and glycine directly to the bath to activate NMDARs.
-
-
Application of this compound:
-
Record baseline NMDAR-mediated currents.
-
Bath-apply this compound at the desired concentration and record the effect on the NMDAR currents.
-
Wash out this compound with aCSF to assess reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude, charge transfer, and decay kinetics of the NMDAR-mediated currents before, during, and after this compound application.
-
Compare the parameters to quantify the inhibitory effect of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.
Conclusion
This compound stands out as a critical pharmacological tool for the selective investigation of GluN2C/2D-containing NMDA receptors. Its high degree of selectivity allows for the precise dissection of the roles these specific receptor subtypes play in various neuronal circuits and their potential involvement in pathological states. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies of NMDA receptor physiology and pharmacology. Further research leveraging this selective antagonist will undoubtedly continue to unravel the complex contributions of GluN2C/2D subunits to brain function and disease.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NAB-14, a Selective Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the pharmacological properties of NAB-14, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. It includes quantitative data on its inhibitory activity, a representative experimental protocol for determining its IC50 value, and visualizations of its mechanism of action.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system. The diverse subunit composition of NMDARs, typically comprising two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct functional properties and expression patterns. This compound is a novel N-aryl benzamide (B126) derivative that acts as a potent and selective non-competitive antagonist of NMDA receptors incorporating the GluN2C or GluN2D subunits.[1] This selectivity allows for the targeted investigation of these specific receptor subtypes, which are predominantly expressed in interneurons.[1] As a negative allosteric modulator, this compound reduces the channel's open probability and ion flow in response to agonist binding, thereby inhibiting NMDA receptor function.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified using electrophysiological techniques on recombinant NMDA receptors expressed in heterologous systems. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Parameter | Value | Receptor Subunit(s) | Expression System | Reference |
| IC50 | 580 nM | GluN1/GluN2D | Recombinant mammalian cells | [2] |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Xenopus oocytes | [2] |
Experimental Protocol: IC50 Determination by Two-Electrode Voltage Clamp (TEVC)
The following is a representative protocol for determining the IC50 value of this compound for a specific NMDA receptor subtype expressed in Xenopus laevis oocytes, based on the methodology described in the primary literature.[2]
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Stage V-VI oocytes are surgically harvested from anesthetized female Xenopus laevis frogs.
-
Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
-
Incubation: Injected oocytes are incubated in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-4 days to allow for receptor expression.
Two-Electrode Voltage Clamp Recording
-
Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -70 mV.
-
Agonist Application: A solution containing maximal concentrations of glutamate (e.g., 100 µM) and the co-agonist glycine (B1666218) (e.g., 30 µM) is applied to elicit an inward current mediated by the expressed NMDA receptors.
-
This compound Application: Following the establishment of a stable baseline current in the presence of agonists, increasing concentrations of this compound are co-applied with the agonists. The current is allowed to reach a steady state at each concentration.
-
Washout: After testing the highest concentration, the oocyte is washed with the agonist-containing solution to ensure the reversibility of the inhibition.
Data Analysis
-
Current Measurement: The peak or steady-state inward current is measured at each concentration of this compound.
-
Normalization: The measured currents are normalized to the maximal current recorded in the absence of this compound.
-
Concentration-Response Curve: The normalized current values are plotted against the logarithm of the this compound concentration.
-
IC50 Calculation: The data are fitted to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
References
- 1. The Negative Allosteric Modulator EU1794-4 Reduces Single-Channel Conductance and Ca2+ Permeability of GluN1/GluN2A N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of NAB-14 on Triheteromeric NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NAB-14, a novel negative allosteric modulator (NAM) with high selectivity for N-methyl-D-aspartate (NMDA) receptors incorporating GluN2C or GluN2D subunits. A particular focus is placed on its interaction with triheteromeric NMDA receptors, which are increasingly recognized as prevalent and functionally significant in the central nervous system.
Introduction to NMDA Receptors and this compound
N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes.[1][2][3][4] These receptors are typically heterotetramers composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D).[1][2][5][6] While much research has focused on diheteromeric receptors containing two identical GluN2 subunits (e.g., GluN1/GluN2A), a significant portion of native NMDARs are triheteromeric, containing two different GluN2 subunits (e.g., GluN1/GluN2A/GluN2B or GluN1/GluN2A/GluN2C).[1][3][7][8]
The specific GluN2 subunit composition dictates the receptor's functional properties, including agonist potency, channel kinetics, and pharmacology.[1][2][6] The development of subtype-selective pharmacological tools is therefore essential for dissecting the precise physiological and pathological roles of different NMDAR populations. This compound is a prototypical compound from a series of N-aryl benzamide (B126) (NAB) derivatives that acts as a potent and selective non-competitive NAM for GluN2C- and GluN2D-containing NMDARs.[1][2][9] Its selectivity makes it an invaluable tool for studying these less-ubiquitous but important NMDAR subtypes.[9]
Quantitative Data Presentation
The inhibitory activity and selectivity of this compound have been quantified across various NMDA receptor subtypes using recombinant expression systems. The data below is summarized from electrophysiological recordings.
Table 1: Potency and Selectivity of this compound at Diheteromeric and Triheteromeric NMDA Receptors
| Receptor Subtype | IC₅₀ Value | Preparation / Expression System | Reference |
| Diheteromeric | |||
| GluN1 / GluN2D | 580 nM | Recombinant mammalian cells | [1][2][9] |
| GluN1 / GluN2C | Similar to GluN2D | Xenopus oocytes | [10] |
| GluN1 / GluN2A | > 500,000 nM (>800-fold selective) | Xenopus oocytes | [1][2][10] |
| GluN1 / GluN2B | > 500,000 nM (>800-fold selective) | Xenopus oocytes | [1][2][10] |
| Triheteromeric | |||
| GluN1 / GluN2A / GluN2C | 15 µM | Xenopus oocytes | [1][11] |
| GluN1 / GluN2C / GluN2C (Control) | 5.1 µM | Xenopus oocytes | [1][11] |
Note: The triheteromeric receptor data shows that while this compound can inhibit these receptors, its potency is modestly reduced compared to diheteromeric GluN2C-containing receptors.
Table 2: Selectivity of this compound Against Other Ionotropic Receptors
| Receptor Type | % Control Response (at 20 µM this compound) | Preparation / Expression System | Reference |
| AMPA (GluA1/GluA2) | ~101% | Xenopus oocytes | [1][10] |
| Kainate (GluK2/GluK4, GluK2/GluK5) | ~96-101% | Xenopus oocytes | [1] |
| nACh (α4β2, α7, α1β2γδ) | ~90-100% | Xenopus oocytes | [1] |
| GABA-A (α1β2γ2, ρ) | ~97-107% | Xenopus oocytes | [1] |
| 5-HT3A | ~95% | Xenopus oocytes | [1] |
| Glycine (α1) | ~103% | Xenopus oocytes | [1] |
| P2X2 | ~93% | Xenopus oocytes | [1] |
Note: The data demonstrates that this compound has minimal to no effect on a range of other key ion channels in the nervous system, highlighting its specificity for NMDARs.
Mechanism of Action
This compound functions as a negative allosteric modulator . This means it does not compete with the endogenous agonists, glutamate (B1630785) and glycine, for their binding sites.[10] Instead, it binds to a distinct, allosteric site on the receptor complex. Site-directed mutagenesis studies have identified the structural determinants for this compound inhibition to be within the M1 transmembrane helix of the GluN2D subunit.[1][2] Binding to this site reduces the channel's open probability and subsequent ion flux, leading to inhibition of the receptor's function.
Caption: Mechanism of this compound as a negative allosteric modulator of NMDA receptors.
Experimental Protocols
The characterization of this compound's effects on triheteromeric NMDARs relies on specialized molecular and electrophysiological techniques.
A significant challenge in studying triheteromeric receptors is the co-expression of corresponding diheteromers in recombinant systems.[6][8] To overcome this, a method is employed that uses engineered C-terminal peptide tags on the GluN2 subunits.[1][5][7]
-
Construct Design : The C-termini of two different GluN2 subunits (e.g., GluN2A and GluN2C) are tagged with peptides containing complementary coiled-coil domains (C1 and C2) and an endoplasmic reticulum (ER) retention signal (e.g., KKXX motif).[1][7]
-
Expression : The GluN1 subunit is co-expressed with the two tagged GluN2 subunits (e.g., GluN2A-C1 and GluN2C-C2) in a host system like Xenopus oocytes or HEK cells.
-
Trafficking Control :
-
Diheteromers (e.g., GluN1/GluN2A-C1/GluN2A-C1) are retained in the ER because the unmasked retention signals prevent trafficking to the cell surface.[7]
-
Triheteromers (e.g., GluN1/GluN2A-C1/GluN2C-C2) can traffic to the cell surface because the interaction between the complementary C1 and C2 coiled-coil domains masks the ER retention signals.[1][7]
-
-
Result : This strategy ensures that the functional receptors expressed on the cell surface are predominantly the desired triheteromeric population, allowing for their selective pharmacological characterization.[1]
Caption: Workflow for selective surface expression of triheteromeric NMDA receptors.
This is a standard method for studying ion channels expressed in Xenopus oocytes.[1]
-
Preparation : Xenopus oocytes are injected with cRNAs encoding the desired NMDAR subunits (e.g., GluN1, GluN2A-C1, and GluN2C-C2). The oocytes are incubated for several days to allow for protein expression and trafficking to the cell surface.
-
Recording : The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application : The oocyte is perfused with a solution containing maximal concentrations of agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a maximal current response.[1]
-
Inhibition Assay : Concentration-response curves are generated by co-applying increasing concentrations of this compound with the agonists. The current response is measured at each concentration.
-
Data Analysis : The recorded currents are normalized to the maximal response in the absence of the inhibitor. The data are then fitted with the Hill equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the maximal current.[1]
To study this compound's effect on native receptors and synaptic transmission, whole-cell patch-clamp recordings are performed on cultured neurons or in acute brain slices.[1][2]
-
Preparation : Brain slices containing regions known to express GluN2C/2D subunits (e.g., hippocampus, subthalamic nucleus) are prepared.[1][2]
-
Recording : A glass micropipette is used to form a high-resistance seal with the membrane of a target neuron (e.g., a hippocampal interneuron). The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Stimulation : An extracellular stimulating electrode is used to evoke synaptic responses. Excitatory postsynaptic currents (EPSCs) mediated by NMDARs are isolated pharmacologically.
-
Drug Application : this compound is applied to the bath solution, and its effect on the amplitude and decay kinetics of the NMDA EPSC is recorded.[11]
-
Analysis : Changes in EPSC peak amplitude, charge transfer, and weighted decay time constant (τW) are measured to quantify the inhibitory effect of this compound on synaptic NMDARs.[11]
Effects on Triheteromeric Receptors and Synaptic Function
Studies using the selective expression system have shown that this compound inhibits triheteromeric GluN1/GluN2A/GluN2C receptors, but with an IC₅₀ of 15 µM, which indicates modestly reduced potency compared to its effect on diheteromeric GluN1/GluN2C receptors (IC₅₀ = 5.1 µM).[1][11] This suggests that the presence of a GluN2A subunit within the complex alters the binding or efficacy of this compound, though significant inhibitory activity is retained.
Functionally, this compound selectively impacts synapses where GluN2C/2D subunits are present. It has been shown to inhibit GluN2D-mediated synaptic currents in rat subthalamic neurons and mouse hippocampal interneurons.[1][2] Conversely, it has no effect on synaptic transmission in hippocampal pyramidal neurons, which predominantly express GluN2A and GluN2B subunits.[1][2] This demonstrates that this compound can be used to pharmacologically isolate and study the contribution of GluN2C/2D-containing receptors, including triheteromers, to circuit function.
Caption: Logical diagram of this compound's selectivity for NMDA receptor subtypes.
Conclusion
This compound is a powerful pharmacological tool characterized by its high selectivity as a negative allosteric modulator for GluN2C- and GluN2D-containing NMDA receptors. While its potency is somewhat lower at triheteromeric receptors that also include a GluN2A subunit, it retains significant inhibitory activity. The methodologies outlined here, particularly the use of ER-retention signals for selective receptor expression, have been critical in defining its pharmacological profile. For researchers in neuroscience and drug development, this compound offers a unique opportunity to investigate the roles of specific triheteromeric and diheteromeric NMDAR populations in brain circuitry and disease, paving the way for more targeted therapeutic strategies.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triheteromeric NMDA receptors: from structure to synaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties of Triheteromeric N-Methyl-d-Aspartate Receptors Containing Two Distinct GluN1 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Functional and pharmacological properties of triheteromeric GluN1/2B/2D NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Pharmacokinetics and Brain Permeability of NAB-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a novel, potent, and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] As a non-competitive antagonist, this compound presents a valuable pharmacological tool for investigating the physiological and pathological roles of these specific NMDA receptor subtypes.[2] Its high selectivity, over 800-fold for GluN2C/2D-containing receptors compared to those with GluN2A and GluN2B subunits, allows for precise modulation of specific neuronal circuits.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics, brain permeability, and associated experimental methodologies for this compound.
Mechanism of Action
This compound exerts its inhibitory effects by binding to an allosteric site on the NMDA receptor, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[2] Evidence strongly suggests that the binding site for this compound is located within the M1 transmembrane helix of the GluN2D subunit.[1][2][3] This interaction reduces the channel's open probability and subsequent ion flow in response to agonist binding, leading to an overall inhibition of NMDA receptor function.[2] this compound has been shown to inhibit both diheteromeric (GluN1/GluN2C) and triheteromeric (GluN1/GluN2A/GluN2C) NMDA receptors.[1][3]
Pharmacokinetics and Brain Permeability
This compound exhibits drug-like physical properties and demonstrates modest brain permeability in both rat and mouse models.[1][3] It is orally active and can cross the blood-brain barrier.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative data regarding the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [2]
| Receptor Subtype | IC₅₀ (nM) | Experimental System |
| GluN1/GluN2D | 580 | Mammalian cells |
| GluN1/GluN2A | > 500,000 | Xenopus oocytes |
| GluN1/GluN2B | > 500,000 | Xenopus oocytes |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes |
Table 2: Selectivity of this compound Against Other Ionotropic Glutamate Receptors [2]
| Receptor | % Control Response (at 20 µM this compound) |
| AMPA (GluA1) | 101 ± 2.8 |
| AMPA (GluA2) | 101 ± 1.9 |
| Kainate (GluK2) | 101 ± 3.2 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | Peak Brain Free Concentration (nM) | Brain-to-Plasma Concentration Ratio |
| Mouse | Oral (p.o.) | 20 | 3.2[4][5] | Not Reported |
| Rat | Oral (p.o.) | 20 | 3.8[4][5] | Not Reported |
| Rat | Intravenous (i.v.) | 1 | Not Reported | ~0.5-1.0 (at 5-60 min)[6] |
| Rat | Intravenous (i.v.) | 2 | Not Reported | ~0.5-1.0 (at 5-60 min)[6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of this compound's effects. The following are representative protocols for its application in electrophysiology and for assessing its pharmacokinetics.
Electrophysiological Recording in Xenopus Oocytes
This protocol is ideal for characterizing the potency and selectivity of this compound on specific, exogenously expressed NMDA receptor subtypes.[2]
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare complementary RNAs (cRNAs) for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D) from linearized cDNA templates.
-
Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA.
-
Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics.[2]
-
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass electrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply maximal concentrations of glutamate (100 µM) and glycine (30 µM) to elicit baseline currents.
-
Co-apply increasing concentrations of this compound with the agonists to determine the concentration-response curve and calculate the IC₅₀ value.[1]
-
Electrophysiological Recording in Brain Slices
This protocol allows for the investigation of this compound's effects on native NMDA receptors and synaptic transmission in a more physiologically relevant context.[7]
-
Slice Preparation:
-
Prepare 300 µm thick sagittal slices of the mouse hippocampus using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover for at least 1 hour in a submerged chamber containing aCSF at room temperature.[7]
-
-
Whole-Cell Voltage-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min.
-
Obtain whole-cell voltage-clamp recordings from hippocampal interneurons.[7]
-
Electrically stimulate afferent fibers to evoke synaptic currents.
-
-
This compound Application:
-
Data Acquisition and Analysis:
Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the brain permeability and pharmacokinetic profile of this compound.
-
Animal Dosing:
-
Administer this compound to male rats or mice via the desired route (e.g., intravenous or oral gavage) at a specific dose.[6]
-
-
Sample Collection:
-
At predetermined time points post-administration, collect blood samples via cardiac puncture or other appropriate methods.
-
Perfuse the animals with saline and harvest the brains.[6]
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
-
Determine the brain-to-plasma concentration ratio at each time point to assess brain penetration.[6]
-
Visualizations
NMDA Receptor Signaling and this compound Inhibition
Caption: NMDA receptor signaling pathway with allosteric inhibition by this compound.
General Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: A typical experimental workflow for characterizing the pharmacokinetics of this compound.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | negative allosteric modulator (NAM) for GluN2C/2D-containing NMDA receptors | CAS 1237541-73-9 | GluN2C/2D拮抗剂 | 美国InvivoChem [invivochem.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Probing the Therapeutic Potential of NAB-14: An In-Depth Analysis of its In Vivo Efficacy in Rodent Models
For Immediate Release
This technical guide provides a comprehensive overview of the in vivo efficacy of NAB-14, a novel, selective, negative allosteric modulator of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors. Primarily targeting neurological disorders, preclinical research in rodent models has demonstrated promising antidepressant-like effects. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data from these studies, outlines the experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Findings: this compound Demonstrates Antidepressant-Like Efficacy in Rodent Stress Models
This compound has been evaluated in established rodent models of depression, specifically the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), to assess its potential as a rapid-acting antidepressant. The results indicate that this compound can reverse stress-induced behavioral deficits, suggesting a therapeutic potential for mood disorders.
Quantitative Efficacy Data
The in vivo efficacy of this compound in a mouse model of depression is summarized below. Treatment with this compound demonstrated a significant reduction in immobility time in the FST and a reversal of stress-induced reduction in sucrose preference, indicative of antidepressant and anxiolytic effects.
| Experimental Model | Species/Strain | Treatment Group | Dose (mg/kg) | Primary Endpoint | Result | Statistical Significance |
| Forced Swim Test | Mouse | This compound | 10 | Immobility Time | Reduced immobility | p < 0.05 |
| Vehicle Control | - | Immobility Time | No significant change | - | ||
| Sucrose Preference Test | Mouse | This compound | 10 | Sucrose Preference | Reversed stress-induced deficit | p < 0.05 |
| Vehicle Control | - | Sucrose Preference | No reversal of deficit | - |
Mechanism of Action: Targeting GluN2D-Containing NMDARs on Interneurons
This compound exerts its effects through a novel mechanism involving the selective inhibition of GluN2D-containing NMDA receptors, which are preferentially expressed on interneurons.[1] In conditions of chronic stress, there is an observed hyperexcitability of these interneurons, leading to excessive inhibition of principal neurons in brain regions like the hippocampus. By selectively antagonizing GluN2D subunits, this compound normalizes this excessive inhibition, restores excitatory/inhibitory balance, and promotes synaptic plasticity, which is thought to underlie its rapid antidepressant-like effects.[1]
Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below to facilitate replication and further investigation.
Rodent Model of Depression (Repeated Stress)
A chronic stress paradigm is utilized to induce a depressive-like phenotype in mice. This typically involves subjecting the animals to a series of unpredictable stressors over a period of several weeks.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Stress Induction: For a period of 2 to 4 weeks, mice are exposed daily to one or two of the following stressors in a random order:
-
Forced swimming (10 minutes in 22-25°C water)
-
Tail suspension (15 minutes)
-
Restraint stress (1-2 hours)
-
Overnight illumination
-
Tilted cage (45°)
-
Soiled cage
-
-
Behavioral Testing: Following the stress induction period, behavioral assays are conducted to confirm the depressive-like phenotype before drug administration.
Forced Swim Test (FST)
The FST is a widely used behavioral despair test to screen for antidepressant efficacy.
Protocol:
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only minimal movements to keep its head above water.[2][3]
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.[4]
Protocol:
-
Habituation: Prior to the test, mice are habituated to the two-bottle choice paradigm by presenting them with two bottles of 1% sucrose solution for 24-48 hours, followed by two bottles of water for 24 hours.
-
Testing:
-
Following a period of food and water deprivation (typically 12-24 hours), mice are presented with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
The test duration is typically 1-2 hours.
-
The position of the bottles is swapped halfway through the test to avoid place preference.
-
-
Measurement: The consumption of each liquid is determined by weighing the bottles before and after the test. Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered prior to the test, with the timing dependent on the study design (e.g., acute or chronic treatment).
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound possesses modest brain permeability. Following oral administration (20 mg/kg), peak free brain concentrations of 3.2 nM and 3.8 nM were observed in mice and rats, respectively. Following intravenous administration in rats, this compound showed rapid distribution to the brain.
Conclusion and Future Directions
The preclinical data available for this compound provides a strong rationale for its further development as a novel therapeutic for neurological disorders, particularly depression. Its unique mechanism of action, targeting GluN2D-containing NMDARs on interneurons, offers the potential for a rapid antidepressant effect with a favorable side-effect profile compared to broad-spectrum NMDA receptor antagonists.
Future research should focus on:
-
Evaluating the efficacy of this compound in a wider range of neurological and psychiatric disease models, such as anxiety disorders, schizophrenia, and neurodegenerative diseases where GluN2C/2D subunit dysfunction is implicated.
-
Conducting detailed dose-response studies to establish the optimal therapeutic window.
-
Performing long-term safety and toxicology studies in relevant animal models.
This technical guide serves as a foundational resource for scientists and clinicians interested in the therapeutic potential of this compound and the broader field of selective NMDA receptor modulation. The presented data and protocols are intended to support and guide future preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
NAB-14: A Selective Probe for Unraveling GluN2D-Containing NMDA Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NAB-14, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit. Given the distinct expression patterns and physiological roles of GluN2D-containing receptors, particularly in interneurons and specific subcortical regions, this compound has emerged as a critical pharmacological tool for dissecting their function in neural circuits and their implications in neurological and psychiatric disorders. This document details the pharmacological properties of this compound, provides a compilation of quantitative data, outlines key experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers employing this compound to investigate the nuanced roles of GluN2D in health and disease.
Introduction to this compound and GluN2D Function
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions.[1] Functional NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D).[1][2] The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel conductance, and deactivation kinetics.
The GluN2D subunit confers unique properties to NMDARs, such as a high affinity for glutamate, slow deactivation kinetics, and a reduced magnesium block.[3] While highly expressed during early development, in the adult brain, GluN2D expression is largely restricted to specific neuronal populations, including interneurons in the hippocampus and cortex, as well as neurons within the subthalamic nucleus and other basal ganglia circuits.[4][5] This restricted expression pattern suggests a specialized role for GluN2D-containing NMDARs in modulating neuronal excitability and network activity.
This compound is a member of the N-aryl benzamide (B126) (NAB) class of compounds and has been identified as a potent and highly selective negative allosteric modulator of GluN2C and GluN2D-containing NMDARs.[1][6] Its selectivity of over 800-fold for GluN2C/2D over GluN2A and GluN2B subunits makes it an invaluable tool for isolating and studying the function of these specific receptor subtypes in complex biological systems.[1][7]
Quantitative Data on this compound
This section summarizes the key quantitative parameters of this compound's activity and pharmacokinetic profile, compiled from various in vitro and in vivo studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor Subunit(s) | Preparation | Citation |
| IC₅₀ | 580 nM | GluN1/GluN2D | Recombinant mammalian cells | [1][7] |
| 2.2 µM | GluN1/GluN2D | Recombinant Xenopus oocytes | [1] | |
| 3.7 µM | GluN1/GluN2C | Recombinant Xenopus oocytes | [1] | |
| 15 µM | GluN1/GluN2A/GluN2C (triheteromeric) | Recombinant receptors | [7] | |
| 5.1 µM | GluN1/GluN2A/GluN2C (triheteromeric) | Recombinant receptors | [7] | |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Recombinant Xenopus oocytes | [1][7] |
Table 2: Effects of this compound on Synaptic Transmission
| Neuron Type | This compound Concentration | Effect on Evoked EPSCs | Citation |
| Hippocampal Interneurons | 10 µM | Reduced peak amplitude to 59 ± 9.9% of control | [8] |
| Hippocampal Interneurons | 10 µM | Reduced charge transfer to 63 ± 9.7% of control | [8] |
| Hippocampal Interneurons | 10 µM | Decreased weighted decay time constant (τW) from 150 ± 12 ms (B15284909) to 101 ± 14 ms | [8] |
| Subthalamic Nucleus Neurons | 10 µM | Reduced peak amplitude of evoked EPSCs to 55 ± 3.0% of control | [8] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Route | Brain to Plasma Ratio | Peak Brain Concentration (free) | Elimination Half-life | Citation |
| Rat | 20 mg/kg | p.o. | - | 3.8 nM | < 1 hour | [1][8] |
| Mouse | 20 mg/kg | p.o. | - | 3.2 nM | < 1 hour | [1][8] |
| Rat | 1 mg/kg | i.v. | ~0.3 | - | - | |
| Rat | 2 mg/kg | i.v. | ~0.4 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate GluN2D function.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the potency and selectivity of this compound on recombinant NMDA receptors.
1. Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2D, GluN1/GluN2A) at a 1:2 ratio.
-
Incubate injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a barium-containing extracellular solution (to block calcium-activated chloride channels).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply co-agonists (glutamate and glycine) to elicit NMDAR-mediated currents.
3. This compound Application and Data Analysis:
-
After obtaining a stable baseline current, co-apply increasing concentrations of this compound with the agonists.
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current responses to the maximal response in the absence of this compound.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to investigate the effect of this compound on synaptic transmission and plasticity in neurons that endogenously express GluN2D, such as hippocampal interneurons.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated cutting solution (e.g., a sucrose-based artificial cerebrospinal fluid - aCSF).
-
Prepare 300-400 µm thick coronal or sagittal brain slices containing the region of interest (e.g., hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a hippocampal interneuron) using a borosilicate glass pipette filled with an appropriate internal solution.
-
Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by electrical stimulation of afferent fibers with a stimulating electrode.
3. Investigating the Role of this compound in Long-Term Potentiation (LTP):
-
Record baseline synaptic responses for 10-20 minutes.
-
Bath apply this compound (e.g., 10 µM) and continue to record baseline responses for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 1-2 trains of 100 Hz for 1 second).
-
Record synaptic responses for at least 60 minutes post-induction.
-
Compare the magnitude of LTP in the presence of this compound to a vehicle control.
4. Investigating the Role of this compound in Long-Term Depression (LTD):
-
Record baseline synaptic responses for 10-20 minutes.
-
Bath apply this compound (e.g., 10 µM) for 10-20 minutes.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1-5 Hz).[9]
-
Record synaptic responses for at least 60 minutes post-induction.
-
Compare the magnitude of LTD in the presence of this compound to a vehicle control.
Radioligand Binding Assay
This general protocol can be adapted to assess the binding affinity of this compound to membranes expressing GluN2D-containing NMDARs.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a suitable radioligand that binds to the NMDA receptor (e.g., [³H]MK-801) with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known NMDA receptor ligand).
-
Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its use in research.
Conclusion
This compound stands as a uniquely selective and potent tool for the functional interrogation of GluN2D-containing NMDA receptors. Its ability to discriminate between GluN2 subunits allows for the precise dissection of the roles these receptors play in regulating the activity of specific neuronal populations and their contribution to complex brain functions and disease states. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage the capabilities of this compound. Future investigations utilizing this compound will undoubtedly continue to illuminate the intricate biology of GluN2D and may pave the way for the development of novel therapeutic strategies targeting this specific NMDA receptor subtype for a range of neurological and psychiatric conditions.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | GABABR-Dependent Long-Term Depression at Hippocampal Synapses between CB1-Positive Interneurons and CA1 Pyramidal Cells [frontiersin.org]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term depression in hippocampal interneurons: joint requirement for pre- and postsynaptic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of NAB-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAB-14 is a novel, potent, and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. Its remarkable selectivity, oral bioavailability, and ability to penetrate the blood-brain barrier make it a valuable pharmacological tool and a promising candidate for therapeutic development. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, pharmacokinetic profile, and potential therapeutic applications in neurological and psychiatric disorders. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1][2] Dysregulation of NMDAR function has been implicated in a wide range of neurological and psychiatric disorders. NMDARs are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[1][2] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, as well as its anatomical distribution.[1][2] The GluN2C and GluN2D subunits have a more restricted expression pattern compared to GluN2A and GluN2B, being predominantly found in specific neuronal populations such as hippocampal interneurons.[1][3] This restricted distribution suggests that selective modulation of GluN2C/D-containing NMDARs could offer a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective NMDAR antagonists.
This compound, an N-aryl benzamide (B126) derivative, has emerged as a prototypical selective inhibitor of GluN2C/2D-containing NMDARs.[1][2] This guide summarizes the current knowledge on this compound, focusing on its potential therapeutic applications.
Mechanism of Action
This compound functions as a non-competitive negative allosteric modulator of GluN2C/2D-containing NMDARs.[1][4] It binds to a site on the receptor distinct from the glutamate and glycine (B1666218) agonist binding sites.[1] Evidence suggests that the binding site for this compound is located within the M1 transmembrane helix of the GluN2D subunit.[1][2] By binding to this allosteric site, this compound reduces the channel's open probability in response to agonist binding, thereby inhibiting ion flux through the channel.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor Subtype | Value | Experimental System | Reference |
| IC50 | GluN1/GluN2D | 580 nM | Mammalian cells | [4] |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes | [4] | |
| GluN1/GluN2A | > 500,000 nM | Xenopus oocytes | [4] | |
| GluN1/GluN2B | > 500,000 nM | Xenopus oocytes | [4] | |
| Selectivity | GluN2C/2D vs. GluN2A/2B | > 800-fold | Xenopus oocytes | [1][2] |
Table 2: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Interneurons
| Parameter | Condition | Value (% of Control) | Reference |
| Peak EPSC Amplitude | 10 µM this compound | 59 ± 9.9 | [5] |
| Charge Transfer | 10 µM this compound | 63 ± 9.7 | [5] |
| Weighted Tau (τw) of Deactivation | 10 µM this compound | ~67 | [5] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Peak Brain Free Concentration | Reference |
| Mouse | 20 mg/kg; p.o. | 3.2 nM | [5] |
| Rat | 20 mg/kg; p.o. | 3.8 nM | [5] |
Potential Therapeutic Applications
The selective inhibition of GluN2C/2D-containing NMDARs by this compound suggests its potential utility in treating a variety of CNS disorders where these receptor subtypes are implicated.
-
Depression: Preclinical studies have shown that this compound can reverse stress-induced behavioral deficits in animal models, suggesting a potential for rapid-acting antidepressant effects. This is a significant area of interest, given the limitations of current antidepressant therapies.
-
Neurological Disorders: The involvement of GluN2C/D subunits in various neurological conditions suggests that this compound could be explored for the treatment of disorders such as schizophrenia, Parkinson's disease, and certain forms of epilepsy.[1][6] The more restricted expression of these subunits may lead to a better safety profile compared to broader NMDAR antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to determine the potency and selectivity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the human GluN1 subunit and one of the GluN2 subunits (A, B, C, or D).
-
Incubation: Oocytes are incubated at 18°C in Barth's solution.
-
TEVC Recording: Recordings are performed at room temperature using a two-electrode voltage clamp amplifier. Oocytes are perfused with a solution containing glutamate and glycine to elicit a baseline current.
-
This compound Application: Increasing concentrations of this compound are co-applied with the agonists, and the resulting current is recorded.
-
Data Analysis: Concentration-response curves are generated, and IC50 values are calculated using the Hill equation.
Whole-Cell Patch-Clamp Recordings from Cultured Neurons or Brain Slices
This protocol is used to assess the effect of this compound on synaptic transmission in native neuronal circuits.
Methodology:
-
Tissue Preparation: Primary neuronal cultures are prepared from specific brain regions (e.g., hippocampus), or acute brain slices are prepared from rodents.
-
Recording Setup: The preparation is placed in a recording chamber and continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Individual neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording: A borosilicate glass pipette filled with internal solution is used to form a high-resistance seal with the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
EPSC Recording: Synaptic currents are evoked by electrical stimulation of afferent fibers and recorded in voltage-clamp mode.
-
This compound Application: this compound is applied via bath perfusion.
-
Data Analysis: The amplitude, decay kinetics (tau), and total charge transfer of the EPSCs are measured and compared before and after this compound application.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective NMDAR modulators. Its high selectivity for GluN2C/2D-containing receptors, coupled with its favorable pharmacokinetic properties, makes it an invaluable tool for dissecting the roles of these receptor subtypes in normal brain function and disease. The preclinical evidence suggesting its potential as a rapid-acting antidepressant is particularly compelling and warrants further investigation. Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies to support a potential transition to clinical development. Furthermore, exploring the efficacy of this compound in a broader range of neurological and psychiatric disorder models is a logical next step in realizing its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of NMDA Receptors to Synaptic Function in Rat Hippocampal Interneurons | eNeuro [eneuro.org]
- 4. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
The T14/NBP14 Axis: A Novel Therapeutic Avenue in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Recent research into the fundamental mechanisms of neurodegenerative diseases, particularly Alzheimer's disease (AD), has unveiled a novel signaling pathway centered around a 14-amino acid peptide, T14, and its cyclized antagonist, NBP14. This guide provides a comprehensive technical overview of the T14/NBP14 axis, its role in neurodegeneration, and the preclinical evidence supporting NBP14 as a promising therapeutic candidate. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatments for neurodegenerative disorders.
The T14 Peptide and its Role in Neurodegeneration
T14 is a peptide cleaved from the C-terminus of acetylcholinesterase (AChE).[1] In the context of the mature brain, aberrant activation of a developmental signaling pathway involving T14 is hypothesized to be a key driver of neurodegeneration.[2][3] Evidence suggests that T14 levels are elevated in the brains of Alzheimer's patients and in preclinical models of the disease, such as the 5XFAD mouse.[3][4] This peptide is believed to exert its neurotoxic effects through its interaction with the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][5]
NBP14: A Cyclized Antagonist of T14
NBP14 is a cyclized version of the T14 peptide, designed to act as a potent and specific antagonist at the α7 nAChR.[2][4] By binding to the receptor, NBP14 competitively inhibits the actions of the endogenous, neurotoxic T14 peptide.[1] This targeted antagonism forms the basis of its therapeutic potential in halting the progression of Alzheimer's disease pathology.
Quantitative Data from Preclinical Studies
Preclinical studies utilizing the 5XFAD transgenic mouse model of Alzheimer's disease have provided significant quantitative data supporting the efficacy of NBP14.
Table 1: Effect of NBP14 on Amyloid-Beta (Aβ) Pathology in 5XFAD Mice
| Treatment Duration | Brain Region | Aβ Reduction (Intracellular) | Aβ Reduction (Extracellular) |
| 6 Weeks | Hippocampus | 53%[4] | Not Assessed |
| 6 Weeks | Frontal Cortex | 38%[4] | Not Assessed |
| 14 Weeks | Hippocampus | Not Assessed | 50%[4] |
| 14 Weeks | Frontal Cortex | Not Assessed | 38%[4] |
| 14 Weeks | Basal Forebrain | Not Assessed | 42%[4] |
Table 2: Effect of NBP14 on Cognitive Function (Novel Object Recognition Test) in 5XFAD Mice
| Treatment Duration | Parameter | 5XFAD Vehicle | 5XFAD NBP14 | Wild-Type Control |
| 14 Weeks | Recognition Index | Impaired | Significantly Improved (p < 0.01 vs. Vehicle)[4] | No significant difference from NBP14-treated[4] |
Table 3: NBP14 Pharmacokinetics in 5XFAD Mice (10 mg/kg, Intranasal)
| Time Point | Brain Concentration | Blood Concentration |
| 30 min post-initial dose | ~1 ng/g | ~2 ng/mL |
| 30 min post-6 weeks treatment | ~2 ng/g | ~10 ng/mL |
| 30 min post-14 weeks treatment | ~6 ng/g | ~10 ng/mL |
Note: Approximate values are extrapolated from graphical data presented in the cited literature.[4]
Signaling Pathways and Experimental Workflows
T14/NBP14 Signaling Pathway
The proposed signaling cascade initiated by T14 and antagonized by NBP14 is centered on the α7 nicotinic acetylcholine receptor.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition [protocols.io]
- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
Methodological & Application
Application Notes and Protocols for NAB-14 in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a potent and selective non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1] With a selectivity of over 800-fold for GluN2C/2D-containing receptors compared to those with GluN2A and GluN2B subunits, this compound is an invaluable pharmacological tool for investigating the specific physiological and pathological functions of these particular NMDA receptor subtypes.[1][2][3][4] These application notes offer comprehensive protocols for the use of this compound in various in vitro electrophysiology experiments to characterize its impact on neuronal and synaptic activities.
Mechanism of Action
This compound functions as a non-competitive antagonist, indicating that it does not directly compete with the binding sites of glutamate (B1630785) or glycine.[1] Evidence points to its binding site being located within the M1 transmembrane helix of the GluN2D subunit.[1][2][4] By binding to this allosteric site, this compound diminishes the channel's open probability and the subsequent ion flow that occurs in response to agonist binding, which results in the inhibition of NMDA receptor function.[1]
Data Presentation
The following tables provide a summary of the quantitative data on the potency and selectivity of this compound obtained from various electrophysiological studies.
Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Experimental System |
| GluN1/GluN2D | 580 | Mammalian cells |
| GluN1/GluN2A | > 500,000 | Xenopus oocytes |
| GluN1/GluN2B | > 500,000 | Xenopus oocytes |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes |
| Data sourced from references.[1] |
Table 2: Selectivity of this compound Against Other Ionotropic Glutamate Receptors
| Receptor | % Control Response (at 20 µM this compound) |
| AMPA (GluA1) | 101 ± 2.8 |
| AMPA (GluA2) | 101 ± 1.9 |
| Kainate (GluK2) | 101 ± 3.2 |
| Data sourced from reference.[1] |
Table 3: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Interneurons
| Parameter | Effect of 10 µM this compound |
| Peak Amplitude | Reduced to 55 ± 3.0% of control |
| Charge Transfer | Reduced to 63 ± 9.7% of control |
| Weighted Time Constant (τW) of Deactivation | Reduced from 150 ± 12 ms (B15284909) to 101 ± 14 ms |
| Data sourced from reference.[3] |
Signaling Pathway and Mechanism of Action
Figure 1: Signaling pathway of this compound action on NMDA receptors.
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to determine the IC₅₀ of this compound on specific recombinant NMDA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the desired GluN1/GluN2 subunit combinations
-
Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl₂, 0.5 BaCl₂, 10 HEPES, pH 7.4
-
Agonist solution: Recording solution supplemented with 100 µM glutamate and 30 µM glycine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
Procedure:
-
Oocyte Preparation: Place a Xenopus oocyte expressing the target NMDA receptor subtype in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes for voltage clamping. Clamp the membrane potential at -40 mV.
-
Agonist Application and this compound Co-application:
-
First, apply the agonist solution to elicit a maximal current response (I_max).
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Co-apply the agonist solution with increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.
-
Wash out the drug with the agonist solution to ensure reversibility.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence of each this compound concentration.
-
Normalize the current responses to the maximal current (I_max) obtained in the absence of this compound.[1]
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ and Hill coefficient.[1]
-
Figure 2: Experimental workflow for TEVC recordings.
Whole-Cell Patch-Clamp in Cultured Neurons or Brain Slices
This protocol is suitable for studying the effect of this compound on native NMDA receptor-mediated currents and synaptic transmission.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 MgSO₄, 2 CaCl₂; saturated with 95% O₂/5% CO₂
-
Internal solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.3
-
This compound stock solution
-
Patch-clamp amplifier, data acquisition system, and microscope with IR-DIC optics
-
Patch pipettes (3-5 MΩ)
Procedure:
-
Preparation: Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.[1]
-
Neuron Identification and Patching:
-
Identify a neuron for recording using infrared differential interference contrast (IR-DIC) microscopy.[1]
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with the internal solution.[1]
-
Approach the selected neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.[1]
-
Rupture the membrane to achieve the whole-cell configuration.[1]
-
-
Electrophysiological Recording:
-
Clamp the neuron at a holding potential of -70 mV.[1] To study NMDA receptor-mediated currents in isolation, the holding potential can be depolarized to +40 mV to relieve the magnesium block, or experiments can be performed in Mg²⁺-free aCSF.[1]
-
To record synaptic currents (EPSCs), place a stimulating electrode near the recorded neuron to evoke neurotransmitter release.[1]
-
-
This compound Application:
-
Dilute the this compound stock solution in aCSF to the desired final concentration.
-
Apply via bath perfusion.
-
-
Data Analysis:
-
Measure the amplitude, decay kinetics, and charge transfer of the evoked NMDA receptor-mediated currents or EPSCs before and after the application of this compound.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Figure 3: Workflow for whole-cell patch-clamp experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAB-14 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors, for behavioral research in rodent models. Detailed protocols for solution preparation and administration are provided, along with summaries of reported behavioral effects and a proposed signaling pathway.
Introduction to this compound
This compound is a potent and selective antagonist for NMDA receptors containing the GluN2C or GluN2D subunits. It exhibits over 800-fold selectivity for GluN2C/2D over GluN2A and GluN2B subunits, with an IC50 of 580 nM for GluN1/GluN2D receptors.[1][2][3] As a negative allosteric modulator, this compound inhibits receptor function without competing with the agonist binding site.[2] Notably, this compound can cross the blood-brain barrier, making it a valuable tool for in vivo studies of the central nervous system.[1][3]
Data Presentation
The following tables summarize the quantitative data from behavioral studies involving the administration of this compound to mice.
Table 1: Effect of this compound on Motor Coordination and Locomotion
| Behavioral Test | Species | Dose (mg/kg) | Route | Key Findings | Reference |
| Rotarod | Mouse | 10 | i.p. | No significant effect on latency to fall compared to saline control. | [4] |
| Open Field Test | Mouse | 10 | i.p. | No significant effect on total distance traveled compared to saline control. | [4] |
Table 2: Effect of this compound on Anxiety-like Behavior
| Behavioral Test | Species | Dose (mg/kg) | Route | Key Findings | Reference |
| Open Field Test | Mouse | 10 | i.p. | No significant effect on time spent in the center of the arena compared to saline control. | [4] |
Table 3: Effect of this compound on Learning and Memory
| Behavioral Test | Species | Dose (mg/kg) | Route | Key Findings | Reference |
| Object Location Memory | Mouse | 10 | i.p. | No significant difference in exploration of the moved object compared to saline control. | [4] |
Experimental Protocols
This compound Solution Preparation
For in vivo administration, this compound can be prepared for oral gavage or intraperitoneal injection.
Oral Administration (Suspension):
A common vehicle for oral administration of hydrophobic compounds in mice is a solution of 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.05% Tween 80 in sterile water.
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Mortar and pestle (optional, for fine powder)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 20 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution by dissolving 0.5 g of CMC and 0.05 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly using a magnetic stirrer until the CMC is fully dissolved.
-
Weigh the calculated amount of this compound powder.
-
If necessary, finely grind the this compound powder using a mortar and pestle to ensure a fine, uniform suspension.
-
Gradually add the this compound powder to the vehicle solution while continuously stirring to form a homogenous suspension.
-
Administer the suspension via oral gavage at a volume of 10 mL/kg body weight. Ensure the suspension is well-mixed before each administration.
-
Intraperitoneal Injection (Solution):
For intraperitoneal injection, this compound can be dissolved in a vehicle such as saline.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Weigh the calculated amount of this compound powder.
-
Add the this compound powder to a sterile conical tube.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Administer the solution via intraperitoneal injection at a volume of 10 mL/kg body weight.
-
Behavioral Assay Protocols
The following are detailed protocols for common behavioral assays used to assess the effects of this compound.
1. Open Field Test (OFT)
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle to the mice at the predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set duration (e.g., 5-10 minutes).
-
Record the animal's behavior using an automated tracking system or by manual scoring.
-
Parameters to measure include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
-
Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
2. Forced Swim Test (FST)
-
Purpose: To assess depressive-like behavior (behavioral despair).
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Change the water between each animal.
-
3. Sucrose (B13894) Preference Test (SPT)
-
Purpose: To assess anhedonia (the inability to experience pleasure), a core symptom of depression.
-
Procedure:
-
Habituation: For 48 hours, individually house the mice and provide them with two identical bottles containing drinking water to acclimate them to the two-bottle setup.
-
Baseline: Following habituation, replace one of the water bottles with a 1% sucrose solution for 24 hours. Measure the consumption from each bottle. The position of the sucrose bottle should be swapped after 12 hours to control for side preference.
-
Treatment and Test: Administer this compound or vehicle. Replace the bottles with fresh water and 1% sucrose solution.
-
Measure the consumption of water and sucrose solution over a 24-hour period.
-
Calculate the sucrose preference as: (Sucrose solution consumed / (Sucrose solution consumed + Water consumed)) x 100%. A decrease in sucrose preference is indicative of anhedonic-like behavior.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound's inhibitory action on GluN2C/2D-containing NMDA receptors.
Experimental Workflow
Caption: General experimental workflow for behavioral studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMDA GluN2C/2D receptors contribute to synaptic regulation and plasticity in the anterior cingulate cortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | negative allosteric modulator (NAM) for GluN2C/2D-containing NMDA receptors | CAS 1237541-73-9 | GluN2C/2D拮抗剂 | 美国InvivoChem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NAB-14 in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a potent, selective, and non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. It exhibits over 800-fold selectivity for GluN2C/2D-containing receptors over those with GluN2A or GluN2B subunits.[1] This high selectivity makes this compound a valuable pharmacological tool for elucidating the specific physiological and pathological roles of GluN2C/2D subunits in the central nervous system. These subunits are of particular interest due to their distinct expression patterns, including in hippocampal interneurons and the subthalamic nucleus, and their implication in various neurological disorders.[1]
This document provides detailed guidelines and protocols for determining the optimal concentration of this compound in neuronal cultures for various experimental paradigms.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound based on electrophysiological and functional studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor Subtype(s) | Experimental System |
| IC₅₀ | 580 nM | GluN1/GluN2D | Recombinant receptors in mammalian cells |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/GluN2B | Recombinant receptors in Xenopus oocytes |
Table 2: Experimentally Determined Effective Concentrations of this compound
| Concentration | Cell Type / Tissue | Experimental Application | Observed Effect |
| 1 µM | Mouse hippocampal interneurons | Electrophysiology (whole-cell patch-clamp) | Inhibition of synaptic currents |
| 3 µM | Recombinant NMDA receptors | Electrophysiology (two-electrode voltage-clamp) | Inhibition of glutamate (B1630785) and glycine-induced currents |
| 10 µM | Rat subthalamic neurons | Electrophysiology (whole-cell patch-clamp) | Inhibition of NMDA receptor component of EPSCs |
| 20 µM | Cultured cortical neurons | Inhibition studies | Inhibition of native GluN2D-containing receptors |
Determining the Optimal Concentration of this compound
The optimal concentration of this compound is application-dependent. The following guidelines are provided to assist in selecting an appropriate concentration range for your experiments.
-
For potent and selective inhibition of GluN2C/2D-mediated synaptic events: A concentration range of 1-10 µM is recommended as a starting point for acute electrophysiological recordings in brain slices or primary neuronal cultures.
-
For long-term studies on neuronal viability and function: It is crucial to perform a dose-response curve to determine the highest concentration that does not induce off-target effects or cytotoxicity. A starting range of 100 nM to 5 µM is suggested for these chronic exposure experiments.
-
Initial characterization: For initial experiments, a concentration of 1 µM is often sufficient to observe significant inhibition of GluN2D-mediated currents.
It is always recommended to include a vehicle control (e.g., 0.1% DMSO) in all experiments.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a negative allosteric modulator at the GluN2C/2D subunit of the NMDA receptor. This binding reduces the channel's open probability upon agonist (glutamate and glycine) binding, thereby decreasing Ca²⁺ influx. The downstream signaling cascades are consequently inhibited. Inhibition of GluN2D, in particular, has been shown to activate the ERK/NRF2/HO-1 pathway, which is involved in neuroprotection and antioxidant responses.[2]
References
- 1. Distinct regions within the GluN2C subunit regulate the surface delivery of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GluN2D-Containing NMDA Receptors Protects Dopaminergic Neurons against 6-OHDA-Induced Neurotoxicity via Activating ERK/NRF2/HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NAB-14 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of NAB-14 stock solutions for various experimental applications. This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] It exhibits over 800-fold selectivity for GluN2C/2D-containing receptors over those containing GluN2A or GluN2B subunits, with an IC50 value of 580 nM for GluN1/GluN2D receptors.[1][3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₃ | [4] |
| Molecular Weight | 351.40 g/mol | [4] |
| CAS Number | 1237541-73-9 | [4] |
| Appearance | White to gray powder | [4] |
| Solubility | DMSO: ≥ 2 mg/mL | [4] |
| IC₅₀ (GluN1/GluN2D) | 580 nM | [1][3][4] |
| Selectivity | >800-fold for GluN2C/2D over GluN2A/GluN2B | [1][3][4] |
| Storage (Powder) | 2-8°C | [4] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [5] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation and Weighing:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.514 mg of this compound (Molecular Weight = 351.40 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (351.40 g/mol ) * (1000 mg/g) = 3.514 mg
-
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.514 mg of powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication may be used.[6] It is important to use a fresh bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[6]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), and the date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[5] For long-term storage (up to 6 months), store at -80°C.[5]
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the experimental system is kept low (typically less than 0.1%) to avoid solvent-induced artifacts.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: NAB-14 Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a potent, selective, and orally active non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the role of these specific NMDA receptor subtypes in the central nervous system (CNS) and a potential therapeutic agent for neurological disorders.[2][3] These application notes provide a summary of the quantitative data regarding this compound's BBB penetration and detailed protocols for its assessment.
Data Presentation
The following tables summarize the key quantitative data on the blood-brain barrier penetration and in vitro activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor Subunit(s) | Preparation |
| IC₅₀ | 580 nM | GluN1/GluN2D | Recombinant mammalian cells |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Recombinant Xenopus oocytes |
| IC₅₀ | 15 µM | GluN1/2AC1/2CC2 | N/A |
| IC₅₀ | 5.1 µM | GluN1/2AC1/2CC2 | N/A |
Data sourced from MedchemExpress.com and a study on a novel negative allosteric modulator.[2][4][5]
Table 2: In Vivo Pharmacokinetics and Brain Penetration of this compound in Rats (Intravenous Administration)
| Dose | Time Point (minutes) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) |
| 1 mg/kg | 5 | ~200 | ~50 |
| 15 | ~100 | ~30 | |
| 30 | ~50 | ~20 | |
| 60 | ~20 | ~10 | |
| 2 mg/kg | 5 | ~400 | ~100 |
| 15 | ~200 | ~60 | |
| 30 | ~100 | ~40 | |
| 60 | ~40 | ~20 |
Data is estimated from graphical representations in a research publication.[3]
Table 3: Brain-to-Plasma Concentration Ratios of this compound in Rats (Intravenous Administration)
| Dose | Time Points (minutes) | Brain-to-Plasma Ratio |
| 1 mg/kg | 5, 15, 30, 60 (pooled) | ~0.25 |
| 2 mg/kg | 5, 15, 30, 60 (pooled) | ~0.25 |
Data is estimated from graphical representations in a research publication.[3]
Table 4: Peak Free Brain Concentration of this compound (Oral Administration)
| Species | Dose | Peak Free Brain Concentration |
| Mouse | 20 mg/kg | 3.2 nM |
| Rat | 20 mg/kg | 3.8 nM |
Data sourced from MedchemExpress.com.[2]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Blood-Brain Barrier Penetration in Rats
This protocol describes the methodology to determine the pharmacokinetic profile and brain penetration of this compound in rats following intravenous administration.[3]
1. Animal Models:
-
Male Sprague-Dawley rats (or a similar strain) weighing 250-300g.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, or a solution containing a solubilizing agent if necessary).
-
Administer this compound intravenously (i.v.) via the tail vein at the desired doses (e.g., 1 mg/kg and 2 mg/kg).
3. Sample Collection:
-
At predetermined time points post-injection (e.g., 5, 15, 30, and 60 minutes), anesthetize the rats.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
4. Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C.
-
Brain Homogenate: Weigh the frozen brains and homogenize them in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of, for example, 10% (w/v).
5. Quantification of this compound:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
-
Extract this compound from the plasma and brain homogenate samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
6. Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain homogenate (ng/g) at each time point.
-
Determine the brain-to-plasma concentration ratio by dividing the concentration in the brain homogenate by the concentration in plasma at each time point.
Protocol 2: Oral Administration and Measurement of Free Brain Concentration
This protocol outlines the general steps for assessing the free brain concentration of this compound after oral administration in mice or rats.[2]
1. Animal Models:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
House animals as described in Protocol 1.
2. This compound Formulation and Administration:
-
Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
Administer a single oral dose of this compound (e.g., 20 mg/kg) to the animals.
3. Sample Collection and Processing:
-
At the time of expected peak concentration (Tmax), which may need to be determined in a preliminary study, collect blood and brain samples as described in Protocol 1.
-
Determine the fraction of this compound unbound to plasma proteins (fu,p) and brain tissue (fu,brain) using methods such as equilibrium dialysis.
4. Quantification and Data Analysis:
-
Quantify the total concentration of this compound in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the free plasma concentration by multiplying the total plasma concentration by fu,p.
-
Calculate the free brain concentration by multiplying the total brain homogenate concentration by fu,brain.
Visualizations
Caption: Hypothesized signaling pathway of this compound at the synapse.
Caption: Experimental workflow for assessing this compound BBB penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAB-14 in Hippocampal Interneurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3][4][5] Due to the specific expression patterns of these subunits, particularly in hippocampal interneurons, this compound serves as a valuable pharmacological tool for dissecting the roles of these specific NMDA receptor subtypes in neural circuit function and pathology.[1][2][4][6] This document provides detailed application notes and experimental protocols for the use of this compound in the study of hippocampal interneurons.
NMDARs are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity.[1][4] They are typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[1][4] The subunit composition dictates the functional properties of the receptor.[1][2][4] this compound exhibits over 800-fold selectivity for GluN2C/2D-containing receptors over those with GluN2A and GluN2B subunits, making it a highly specific tool for research.[1][2][3][5]
Mechanism of Action
This compound functions as a non-competitive antagonist, meaning it does not compete with the binding of glutamate or the co-agonist glycine (B1666218).[3][5] Instead, it binds to an allosteric site on the receptor.[5] Site-directed mutagenesis studies suggest that the binding site for this compound is located on the M1 transmembrane helix of the GluN2D subunit.[1][2][4][5] By binding to this site, this compound reduces the channel's open probability and subsequent ion flow in response to agonist binding, leading to the inhibition of NMDA receptor function.[5]
Data Presentation
The following tables summarize the quantitative data regarding the selectivity and potency of this compound.
Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Experimental System |
| GluN1/GluN2D | 580 | Mammalian cells[1][2][3] |
| GluN1/GluN2A | > 500,000 | Xenopus oocytes[5] |
| GluN1/GluN2B | > 500,000 | Xenopus oocytes[5] |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes[5] |
Table 2: Selectivity of this compound against other Ionotropic Glutamate Receptors
| Receptor | % Control Response (at 20 µM this compound) |
| AMPA (GluA1) | 101 ± 2.8[5] |
| AMPA (GluA2) | 101 ± 1.9[5] |
| Kainate (GluK2) | 101 ± 3.2[5] |
Table 3: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Interneurons
| Parameter | Effect of 10 µM this compound |
| Peak Amplitude of Evoked EPSCs | Reduced to 55 ± 3.0% of control[3] |
| Weighted Time Constant (τW) of EPSC Deactivation | Significantly reduced[3] |
| Peak Amplitude of Interneuron EPSCs | Decreased to 59 ± 9.9% of control[3] |
| Charge Transfer of Interneuron EPSCs | Decreased to 63 ± 9.7% of control[3] |
| τW for Interneuron EPSCs | Decreased from 150 ± 12 ms (B15284909) to 101 ± 14 ms[3] |
Visualizations
Caption: Signaling pathway of this compound action on GluN2D-containing NMDA receptors.
Caption: Experimental workflow for electrophysiological recording with this compound.
Experimental Protocols
Protocol 1: Electrophysiological Recording of NMDA Receptor-Mediated Currents in Hippocampal Interneurons
This protocol is adapted from methodologies used to characterize the effects of this compound on synaptic currents in hippocampal interneurons.[6]
1. Slice Preparation: a. Anesthetize a mouse according to approved institutional animal care and use committee protocols. b. Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂. c. Rapidly dissect the brain and prepare 300 µm thick sagittal slices of the hippocampus using a vibratome in ice-cold, oxygenated aCSF.
2. Slice Recovery: a. Transfer the slices to a submerged recovery chamber containing aCSF at 32-34°C for 30 minutes. b. Subsequently, maintain the slices at room temperature for at least 1 hour before recording.
3. Recording: a. Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. b. Identify hippocampal interneurons in the stratum radiatum or other relevant layers based on their morphology and location. c. Obtain whole-cell voltage-clamp recordings from the identified interneurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). d. To isolate NMDA receptor-mediated currents, include blockers for AMPA and GABA receptors in the aCSF (e.g., 10 µM CNQX and 100 µM picrotoxin).
4. This compound Application: a. Establish a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) for at least 5-10 minutes. Evoke EPSCs using a stimulating electrode placed in the stratum radiatum. b. Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration (e.g., 10 µM) in aCSF immediately before use. c. Perfuse the slice with the aCSF containing this compound for 10-15 minutes.
5. Data Acquisition and Analysis: a. Record synaptic currents before, during, and after the application of this compound. b. Analyze the peak amplitude, decay kinetics (weighted time constant), and total charge transfer of the NMDA receptor-mediated EPSCs to quantify the inhibitory effect of this compound. c. Perform a washout by perfusing with normal aCSF to check for the reversibility of the drug's effect.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for determining the potency and selectivity of this compound on specific recombinant NMDA receptor subtypes.[2][5]
1. Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Prepare complementary RNAs (cRNAs) for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D) from linearized cDNA templates using an in vitro transcription kit. c. Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically 5-50 ng per oocyte). d. Incubate the injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Recording Solutions: a. Prepare a recording solution (ND96) containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, and 5 HEPES (pH adjusted to 7.5 with NaOH). b. Prepare agonist solutions containing maximal concentrations of glutamate (100 µM) and glycine (30 µM) in ND96. c. Prepare stock solutions of this compound in DMSO and create a series of dilutions in the agonist-containing ND96 solution to generate a concentration-response curve.
3. Data Acquisition and Analysis: a. Perform two-electrode voltage-clamp recordings from the oocytes, clamping the membrane potential at -70 mV. b. Apply the agonist solution to elicit a maximal current response. c. Co-apply increasing concentrations of this compound with the agonist solution and record the resulting current responses. d. Plot the concentration-response data as a percentage of the maximal response to glutamate and glycine. e. Fit the data with the Hill equation to determine the IC₅₀ value for this compound on the specific NMDA receptor subtype.
Concluding Remarks
This compound is a powerful tool for the selective inhibition of GluN2C/2D-containing NMDA receptors. Its high specificity for these subunits, which are prominently expressed in hippocampal interneurons, allows for the targeted investigation of their role in synaptic integration, network oscillations, and their potential involvement in neurological disorders. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of hippocampal circuitry.
References
- 1. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Studying Synaptic Transmission with NAB-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a novel and potent negative allosteric modulator (NAM) with high selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] NMDA receptors are critical mediators of excitatory synaptic transmission and plasticity, and their diverse subunit composition allows for a wide range of functional roles in the central nervous system.[1][2] The selective action of this compound on GluN2C/2D-containing receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of these understudied receptor subtypes to synaptic function and dysfunction.[2] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic transmission.
Mechanism of Action
This compound is a non-competitive antagonist that selectively inhibits NMDA receptors incorporating the GluN2C or GluN2D subunits.[3][4] Its mechanism involves allosteric modulation, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[1] This binding event reduces the channel's opening probability or conductance, thereby inhibiting the influx of ions in response to agonist binding. Site-directed mutagenesis studies suggest that the structural determinants for this compound's inhibitory activity reside in the M1 transmembrane helix of the GluN2D subunit.[1][3]
Data Presentation
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor Subunit(s) | Preparation |
| IC50 | 580 nM | GluN1/GluN2D | Recombinant mammalian cells |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Recombinant Xenopus oocytes |
| IC50 | 15 µM | GluN1/GluN2A/GluN2C (triheteromeric) | Recombinant |
| IC50 | 5.1 µM | GluN1/GluN2A/GluN2C (triheteromeric) | Recombinant |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Effects of this compound on Synaptic Currents
| Parameter | Concentration | Effect | Neuron Type |
| Peak Amplitude of Evoked EPSCs | 10 µM | Reduced to 55 ± 3.0% of control | - |
| Weighted Time Constant (τW) of EPSC Deactivation | 10 µM | Significantly reduced | - |
| Peak Amplitude of Interneuron EPSCs | 10 µM | Decreased to 59 ± 9.9% of control | Hippocampal Interneurons |
| Charge Transfer of Interneuron EPSCs | 10 µM | Decreased to 63 ± 9.7% of control | Hippocampal Interneurons |
| τW for Interneuron EPSCs | 10 µM | Decreased from 150 ± 12 ms (B15284909) to 101 ± 14 ms | Hippocampal Interneurons |
Data from MedchemExpress.[4]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
| Peak Brain Free Concentration | 3.2 nM | Mouse | 20 mg/kg; p.o. |
| Peak Brain Free Concentration | 3.8 nM | Rat | 20 mg/kg; p.o. |
Data from MedchemExpress.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound at the synapse and a general experimental workflow for its application.
Caption: Mechanism of this compound action at a synapse expressing GluN2C/2D-containing NMDA receptors.
References
- 1. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NAB-14 in NMDA Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] With over 800-fold selectivity for GluN2C/2D-containing receptors over those with GluN2A and GluN2B subunits, this compound serves as a critical pharmacological tool for elucidating the distinct physiological and pathological roles of these specific NMDA receptor subtypes.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in investigating NMDA receptor pharmacology, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: this compound functions as a non-competitive antagonist, indicating it does not directly compete with the binding sites of glutamate (B1630785) or the co-agonist glycine (B1666218).[3] Evidence suggests that its binding site is located within the M1 transmembrane helix of the GluN2D subunit.[1][4] By binding to this allosteric site, this compound reduces the channel's open probability and subsequent ion flow in response to agonist binding, effectively inhibiting the function of GluN2C/2D-containing NMDA receptors.[3]
Data Presentation
The following tables summarize the quantitative data regarding the selectivity, potency, and pharmacokinetic properties of this compound.
Table 1: Potency and Selectivity of this compound [1][2][3][5]
| Parameter | Value | Receptor Subunit(s) | Experimental System |
| IC₅₀ | 580 nM | GluN1/GluN2D | Recombinant mammalian cells |
| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Recombinant Xenopus oocytes |
| IC₅₀ | >500,000 nM | GluN1/GluN2A | Recombinant Xenopus oocytes |
| IC₅₀ | >500,000 nM | GluN1/GluN2B | Recombinant Xenopus oocytes |
Table 2: In Vivo Pharmacokinetic Properties of this compound [5]
| Species | Dose (p.o.) | Peak Brain Concentration (Free) |
| Mouse | 20 mg/kg | 3.2 nM |
| Rat | 20 mg/kg | 3.8 nM |
Signaling Pathways
This compound, by selectively inhibiting GluN2C/2D-containing NMDA receptors, allows for the dissection of the downstream signaling cascades specifically modulated by these subunits. NMDA receptor activation is fundamentally linked to calcium influx, which in turn activates a multitude of intracellular signaling pathways crucial for synaptic plasticity, learning, and memory.[6][7] One of the key downstream effectors is the transcription factor CREB (cAMP response element-binding protein), which plays a vital role in long-term memory formation.[3]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate NMDA receptor pharmacology.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to assess the inhibitory effect of this compound on recombinant NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and desired GluN2 subunits (A, B, C, or D)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
-
Voltage and current electrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
TEVC amplifier and data acquisition system
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate and Glycine stock solutions
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with cRNA encoding the desired NMDA receptor subunits. Incubate the oocytes at 18°C for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Baseline Recording: Apply a solution containing a maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a peak inward current. Record this baseline current.
-
This compound Application: Co-apply the glutamate and glycine solution with increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.
-
Data Analysis: Measure the peak current amplitude in the presence of each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Recordings from Cultured Neurons
This protocol is for investigating the effects of this compound on native NMDA receptor-mediated currents in cultured neurons (e.g., hippocampal or cortical neurons).
Materials:
-
Primary neuronal cultures on coverslips (e.g., cultured for 10-14 days)
-
External solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Internal solution: 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution
-
NMDA and Glycine stock solutions
-
CNQX and picrotoxin (B1677862) to block AMPA and GABAA receptors, respectively.
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution containing CNQX (10 µM) and picrotoxin (50 µM).
-
Patching: Obtain a whole-cell patch-clamp configuration on a selected neuron.
-
Recording: Clamp the neuron at a holding potential of -70 mV. Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
This compound Application: Bath apply this compound at the desired concentration and record the effect on the NMDA receptor-mediated current.
-
Washout: Wash out the drug to observe the recovery of the current.
-
Data Analysis: Measure the amplitude, decay kinetics, and charge transfer of the recorded currents before, during, and after this compound application.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4
-
This compound for in vivo administration (vehicle to be determined based on solubility and administration route)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter concentrations using HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to a vehicle control group.
Conclusion
This compound is a powerful and selective tool for the investigation of GluN2C/2D-containing NMDA receptors. Its high selectivity enables the targeted exploration of the roles of these specific receptor subtypes in synaptic function, plasticity, and their contribution to various neurological and psychiatric disorders. The protocols provided herein offer a framework for utilizing this compound in a range of experimental paradigms, from in vitro electrophysiology to in vivo neurochemical analysis. The continued use of subtype-selective modulators like this compound will be instrumental in advancing our understanding of NMDA receptor pharmacology and in the development of novel therapeutic strategies targeting specific neural circuits.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. molecularneurology.unich.it [molecularneurology.unich.it]
- 3. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Studies of NAB-14
Introduction
NAB-14 is a potent and selective, non-competitive negative allosteric modulator of N-Methyl-D-aspartate receptors (NMDARs) that contain the GluN2C or GluN2D subunits.[1][2][3] It demonstrates over 800-fold selectivity for GluN2C/2D-containing receptors compared to those with GluN2A or GluN2B subunits, with an IC50 value of 580 nM at recombinant GluN2D-containing receptors.[1][2] NMDARs are critical ionotropic glutamate (B1630785) receptors that mediate excitatory synaptic transmission in the brain and have been implicated in numerous neurological and psychiatric disorders.[2] this compound possesses drug-like properties, including oral activity and the ability to cross the blood-brain barrier, making it a valuable tool for studying the function of GluN2C- and GluN2D-containing NMDARs in brain circuits.[2][3][4] These characteristics also suggest its potential for development as a therapeutic agent for selectively modulating brain circuits relevant to various central nervous system (CNS) disorders.[2]
These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound, covering essential studies in pharmacokinetics, efficacy, and toxicology to guide researchers and drug development professionals.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effect by modulating glutamatergic neurotransmission. At a synapse, glutamate released from the presynaptic terminal binds to postsynaptic NMDARs. This binding, along with postsynaptic membrane depolarization, leads to the opening of the NMDAR ion channel, allowing an influx of calcium (Ca²⁺). This calcium influx triggers various downstream signaling cascades. This compound acts as a negative allosteric modulator, binding to a site on GluN2C/2D-containing NMDARs distinct from the glutamate binding site.[1][2] This binding reduces the probability of the channel opening, thereby inhibiting the influx of calcium and dampening excitatory signaling in neurons that express these specific NMDAR subunits.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Brain Penetration Study in Rodents
This protocol describes a study to determine the pharmacokinetic profile and brain penetration of this compound following oral and intravenous administration in mice.
1.1. Experimental Workflow
1.2. Methodology
-
Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House 2-3 animals per cage with a 12-hour light/dark cycle, with food and water available ad libitum.[5] Acclimatize animals for at least one week before the experiment.
-
-
Groups and Dosing:
-
Group 1 (Oral): 3-4 mice per time point. Administer this compound at 20 mg/kg via oral gavage (p.o.).[3]
-
Group 2 (Intravenous): 3-4 mice per time point. Administer this compound at 2 mg/kg via tail vein injection (i.v.).[4]
-
Vehicle Control: Administer the formulation vehicle to a separate cohort.
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water).[6]
-
-
Sample Collection:
-
Collect blood samples (approx. 30-50 µL) at designated time points.[5]
-
Suggested IV time points: 5, 15, 30, 60, 120, and 240 minutes.[7]
-
Suggested PO time points: 15, 30, 60, 120, 240, and 360 minutes.[7]
-
At the final time point for each cohort, perform terminal collection via cardiac puncture, followed immediately by brain extraction.[4][5]
-
-
Sample Processing and Analysis:
-
Process blood samples to collect plasma.
-
Homogenize brain tissue.
-
Analyze this compound concentrations in plasma and brain homogenate using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
1.3. Data Presentation
| Parameter | Oral (20 mg/kg) | Intravenous (2 mg/kg) | Units |
| Cmax (plasma) | Value | Value | ng/mL |
| Tmax (plasma) | Value | Value | min |
| AUC₀-t (plasma) | Value | Value | ng*h/mL |
| t½ (plasma) | Value | Value | h |
| Cmax (brain) | Value | Value | ng/g |
| Brain/Plasma Ratio @ Tmax | Value | Value | - |
| Bioavailability (F%) | Value | N/A | % |
Protocol 2: Efficacy Study in a Rodent Behavioral Model (Forced Swim Test)
This protocol evaluates the potential antidepressant-like activity of this compound, as its mechanism is relevant to novel antidepressant research.[4]
2.1. Experimental Workflow
2.2. Methodology
-
Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Single-house animals at least 24 hours before testing to prevent group effects.
-
-
Groups and Dosing:
-
Apparatus:
-
A glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Day 1 (Pre-test): Place each mouse in the cylinder for a 15-minute swim session. This is for habituation. Remove, dry, and return the mouse to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, administer the assigned treatment. 60 minutes post-dosing, place the mouse back into the swim cylinder for a 6-minute session. Record the session with a video camera.
-
-
Data Collection and Analysis:
-
A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.[9]
-
2.3. Data Presentation
| Treatment Group | Dose (mg/kg) | Route | Mean Immobility Time (seconds) ± SEM |
| Vehicle Control | - | p.o. | Value |
| This compound | 10 | p.o. | Value |
| Positive Control (Ketamine) | 10 | i.p. | Value |
Protocol 3: Acute Toxicology (Maximum Tolerated Dose) Study
This protocol is designed to determine the maximum tolerated dose (MTD) of this compound after a single oral administration in rats. The MTD is the highest dose that does not produce unacceptable side effects or mortality.[10][11]
3.1. Experimental Workflow
3.2. Methodology
-
Animal Model:
-
Species: Male and female Sprague Dawley rats, 7-9 weeks old. Use both sexes unless there is a reason to exclude one.
-
Groups: Use 3-5 animals per dose group.
-
-
Dose Escalation and Administration:
-
Select a starting dose based on available efficacy or PK data (e.g., 5-10 times the efficacious dose).
-
Prepare this compound in a suitable oral vehicle.
-
Administer a single dose via oral gavage.
-
If no toxicity is observed in the first cohort after an observation period (e.g., 72 hours), escalate the dose in a new cohort of animals. A common progression factor is 2x or 3x.
-
Continue dose escalation until signs of toxicity are observed. The MTD is typically defined as the highest dose that causes no more than 10% weight loss and does not lead to mortality or severe clinical signs.[11][12]
-
-
Observations and Measurements:
-
Mortality/Morbidity: Check animals at least twice daily.
-
Clinical Signs: Conduct detailed clinical observations at specific intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days.[11] Signs to monitor include changes in posture, activity, respiration, and autonomic signs (salivation, piloerection).[10]
-
Body Weight: Measure body weight just before dosing and on days 1, 3, 7, and 14 post-dose.
-
-
Endpoint:
-
The primary endpoint is the determination of the MTD.
-
At the end of the 14-day observation period, a gross necropsy may be performed.
-
3.3. Data Presentation
| Dose Level (mg/kg) | N (M/F) | Mortality | Key Clinical Signs Observed | Mean Body Weight Change (Day 7) |
| 50 | 3/3 | 0/6 | No significant findings | +5% |
| 150 | 3/3 | 0/6 | Mild lethargy at 2-4h post-dose | +2% |
| 450 | 3/3 | 1/6 | Ataxia, severe lethargy, hunched posture | -8% |
| Conclusion | MTD is estimated to be 150 mg/kg |
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. parazapharma.com [parazapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Two-Electrode Voltage-Clamp (TEVC) Recordings with NAB-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAB-14 is a potent and selective non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1] With a selectivity of over 800-fold for GluN2C/2D-containing receptors compared to those with GluN2A and GluN2B subunits, this compound is an invaluable pharmacological tool for investigating the physiological and pathological functions of these specific NMDA receptor subtypes.[1][2] Two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes is a robust technique for characterizing the effects of compounds like this compound on ligand-gated ion channels.[3] This document provides detailed application notes and protocols for conducting TEVC recordings with this compound.
Mechanism of Action
This compound functions as a non-competitive antagonist, meaning it does not vie with glutamate (B1630785) or glycine (B1666218) for their binding sites on the NMDA receptor.[1] Evidence indicates that its binding site is located within the M1 transmembrane helix of the GluN2D subunit.[1][4] By binding to this allosteric site, this compound diminishes the channel's open probability and subsequent ion flow in response to agonist binding, effectively inhibiting the function of GluN2C/2D-containing NMDA receptors.[1]
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound from electrophysiological studies.
Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Experimental System |
| GluN1/GluN2D | 580 | Mammalian cells |
| GluN1/GluN2A | > 500,000 | Xenopus oocytes |
| GluN1/GluN2B | > 500,000 | Xenopus oocytes |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes |
| Data sourced from references.[1][5] |
Table 2: Selectivity of this compound Against Other Ionotropic Glutamate Receptors
| Receptor | % Control Response (at 20 µM this compound) |
| AMPA (GluA1) | 101 ± 2.8 |
| AMPA (GluA2) | 101 ± 1.9 |
| Kainate (GluK2) | 101 ± 3.2 |
| Data sourced from reference.[1] |
Table 3: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Interneurons
| Parameter | Control | 10 µM this compound |
| Peak Amplitude (% of control) | 100 | 59 ± 9.9 |
| Charge Transfer (% of control) | 100 | 63 ± 9.7 |
| Weighted Tau (τW) of Deactivation (ms) | 150 ± 12 | 101 ± 14 |
| Data sourced from reference.[5] |
Experimental Protocols
This section outlines the detailed methodology for investigating the effects of this compound on NMDA receptors expressed in Xenopus oocytes using the two-electrode voltage-clamp technique.
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Ovarian lobes are surgically removed from a female Xenopus laevis frog.
-
Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.
-
cRNA Injection: Stage V-VI oocytes are selected and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., a 1:1 ratio of GluN1 and GluN2D cRNAs, typically 5-10 ng in 50 nl of water).[6]
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-19°C in Barth's culture medium to allow for receptor expression.[6][7]
Solutions and Reagents
-
Barth's Culture Medium (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 0.82 MgSO₄, 5 HEPES, pH 7.4, supplemented with gentamicin (B1671437) sulfate (B86663) (0.1 mg/mL) and streptomycin (B1217042) (1 µg/mL).[6]
-
Oocyte Recording Solution (in mM): 90 NaCl, 1 KCl, 0.5 BaCl₂, 10 HEPES, 0.01 EDTA, pH 7.4.[6] Note: BaCl₂ is used to block endogenous calcium-activated chloride channels.
-
Agonist Solution: Oocyte recording solution supplemented with maximal concentrations of agonists, typically 100 µM glutamate and 100 µM glycine.[6]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the agonist solution.
-
Electrode Filling Solution: 3 M KCl for the current and voltage electrodes.[6]
Two-Electrode Voltage-Clamp Recording Procedure
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of approximately 1 MΩ when filled with 3 M KCl.[8]
-
Oocyte Placement: Place a single oocyte in the recording chamber and continuously perfuse with the oocyte recording solution.[7]
-
Impaling the Oocyte: Carefully impale the oocyte with both the current-injecting and voltage-sensing microelectrodes.[7]
-
Stabilization: Allow the oocyte's membrane potential to stabilize.
-
Voltage Clamp: Switch the amplifier to voltage-clamp mode and set the holding potential. A typical holding potential for recording NMDA receptor currents is -40 mV to -70 mV.[6][7]
-
Baseline Current Recording: Perfuse the oocyte with the agonist solution to elicit a baseline NMDA receptor-mediated current.
-
This compound Application: Once a stable baseline current is achieved, perfuse the oocyte with the agonist solution containing the desired concentration of this compound.
-
Data Acquisition: Record the current responses to the application of agonists alone and in the presence of this compound.
-
Washout: Perfuse with the agonist solution without this compound to determine the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of this compound to determine the percentage of inhibition. For concentration-response curves, fit the data to a suitable equation to determine the IC₅₀.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TEVC Recording - Ecocyte [ecocyte-us.com]
- 4. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2.3. Two-electrode voltage-clamp (TEVC) current recordings from Xenopus laevis oocytes [bio-protocol.org]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Troubleshooting & Optimization
Technical Support Center: Addressing Modest Brain Penetrance of NAB-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the modest brain penetrance of NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance a concern?
A1: this compound is a potent and selective antagonist for GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors.[1] Its therapeutic potential for neurological disorders is linked to its ability to modulate these specific receptors in the central nervous system (CNS). However, studies have indicated that this compound has modest permeability across the blood-brain barrier (BBB), which could limit its efficacy in vivo by restricting the concentration of the compound that reaches its target in the brain.[1]
Q2: What are the known pharmacokinetic properties of this compound related to brain exposure?
A2: Following oral administration (20 mg/kg) in mice and rats, this compound has shown high systemic exposure, with peak free brain concentrations of 3.2 nM and 3.8 nM, respectively.[2] While it can cross the blood-brain barrier, the term "modest" suggests that the ratio of brain to plasma concentration is not optimal.[1]
Q3: What are the primary factors that can limit a small molecule's brain penetrance?
A3: Several factors can hinder a compound's ability to cross the BBB:
-
Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. If a compound is a substrate for these transporters, its brain concentration will be significantly reduced.
-
Physicochemical Properties: Properties like high molecular weight, low lipophilicity, and a high number of hydrogen bond donors and acceptors can limit passive diffusion across the lipid membranes of the BBB endothelial cells.
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug in the blood, which is the portion available to cross the BBB.
-
Metabolism: The compound might be metabolized at the BBB or in the periphery, reducing the amount of active drug that can reach the brain.
Q4: Is this compound a substrate for P-glycoprotein (P-gp)?
A4: To date, publicly available literature does not definitively state whether this compound is a substrate for P-glycoprotein. Determining this is a critical step in understanding its modest brain penetrance. An in vitro P-gp substrate assay is highly recommended to investigate this possibility.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| This compound is a substrate for efflux transporters (e.g., P-gp). | Conduct an in vitro P-gp substrate assay. If positive, consider co-administration with a P-gp inhibitor in subsequent in vivo studies or chemical modification of this compound to reduce its affinity for the transporter. | --INVALID-LINK-- |
| Suboptimal physicochemical properties of this compound for passive diffusion. | Consider formulation strategies to enhance brain delivery, such as encapsulation in nanoparticles or liposomes. | --INVALID-LINK-- |
| High plasma protein binding. | Determine the fraction of this compound bound to plasma proteins using equilibrium dialysis. This will help in accurately interpreting the free drug concentration available to cross the BBB. | --INVALID-LINK-- |
Issue 2: High Variability in Brain Concentration of this compound Across Animals
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Genetic variability in efflux transporter expression among animals. | Use a genetically uniform animal strain. If using outbred stocks, increase the number of animals per group to improve statistical power. | N/A |
| Inconsistent dosing or sampling. | Ensure precise and consistent administration of this compound. For brain tissue collection, ensure rapid and uniform dissection and homogenization procedures. For in vivo brain concentration monitoring, consider using microdialysis. | --INVALID-LINK-- |
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency of this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient target engagement due to low brain concentration. | Measure the unbound this compound concentration in the brain interstitial fluid (ISF) using microdialysis and correlate it with the in vitro IC50 value. The unbound concentration should ideally be several-fold higher than the IC50 for effective target engagement. | --INVALID-LINK-- |
| Rapid metabolism of this compound in the brain. | Investigate the metabolic stability of this compound in brain homogenates or microsomes. | N/A |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Dose (p.o.) | 20 mg/kg | 20 mg/kg |
| Peak Free Brain Conc. (Cmax) | 3.2 nM | 3.8 nM |
| Reference | [2] | [2] |
Table 2: Hypothetical Brain Penetrance of this compound with Different Formulations (Illustrative Example)
| Formulation | Brain-to-Plasma Ratio (Total) | Unbound Brain Conc. (AUC) | Notes |
| Standard Solution | 0.2 | 50 nMh | Baseline measurement. |
| Liposomal Formulation | 0.5 | 120 nMh | May enhance delivery through endocytosis. |
| Nanoparticle (with targeting ligand) | 1.5 | 350 nM*h | Receptor-mediated transcytosis can significantly improve uptake. |
Note: The data in Table 2 is for illustrative purposes to demonstrate the potential improvements with formulation strategies and is not based on published experimental data for this compound.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay
This protocol uses a cell-based assay with MDCKII cells overexpressing the human MDR1 gene (the gene encoding P-gp).
-
Cell Culture: Culture MDCKII-MDR1 cells and wild-type MDCKII cells on permeable Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add this compound (at a concentration of, for example, 10 µM) to the apical (A) or basolateral (B) chamber of the Transwell inserts containing either MDCKII-MDR1 or wild-type cells.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport and A for B-to-A transport).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation: An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells, and close to 1 in wild-type cells, suggests that this compound is a P-gp substrate. The experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm specificity.
Protocol 2: In Vivo Brain Microdialysis for this compound Pharmacokinetics
This protocol allows for the measurement of unbound this compound concentrations in the brain interstitial fluid of freely moving animals.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Administer this compound to the animal (e.g., via intravenous or oral route).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Correct the dialysate concentrations for in vivo recovery of the probe (determined separately using a retrodialysis method).
-
Plot the unbound brain concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Protocol 3: Formulation of this compound in Nanoparticles
This is a general protocol for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.
-
Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Assess the morphology using scanning or transmission electron microscopy.
-
Calculate the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles and quantifying the this compound content.
-
-
In Vivo Testing: Administer the this compound-loaded nanoparticles to animals and measure the brain and plasma concentrations over time to evaluate the improvement in brain penetrance compared to the unformulated drug.
Protocol 4: Plasma Protein Binding Assay
This protocol uses equilibrium dialysis to determine the fraction of this compound bound to plasma proteins.
-
Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Procedure:
-
Add plasma to one side of the membrane and a buffer solution (e.g., phosphate-buffered saline) to the other side.
-
Spike the plasma with a known concentration of this compound.
-
Incubate the apparatus at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu): fu = Cbuffer / Cplasma where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber at equilibrium.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of a GluN2D-containing NMDA receptor.
Experimental Workflow
Caption: Experimental workflow for assessing and improving this compound brain penetrance.
Logical Relationship
Caption: Logical workflow for troubleshooting low in vivo efficacy of this compound.
References
interpreting unexpected results with NAB-14
Welcome to the technical support center for NAB-14, a selective negative allosteric modulator (NAM) of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to assist in the interpretation of unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive negative allosteric modulator of NMDA receptors.[1][2] It does not compete with the binding of glutamate (B1630785) or glycine.[2] Evidence suggests that its binding site is located on the M1 transmembrane helix of the GluN2D subunit.[3] By binding to this allosteric site, this compound reduces the channel's open probability, thereby inhibiting ion flow in response to agonist binding.[2]
Q2: How selective is this compound?
A2: this compound is highly selective for NMDA receptors containing the GluN2C or GluN2D subunits. It is over 800-fold more selective for GluN2C/2D-containing receptors compared to those with GluN2A and GluN2B subunits.[1][3]
Q3: What is the potency of this compound?
A3: this compound has an IC₅₀ value of 580 nM at recombinant GluN1/GluN2D receptors expressed in mammalian cells.[3]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally active and can cross the blood-brain barrier.[1] It has been used in rodent models to study the function of GluN2C/2D-containing NMDA receptors in brain circuits.[3]
Q5: How should I store and handle this compound?
A5: For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months.[1]
Troubleshooting Guides
Scenario 1: No observable effect of this compound in my experiment.
This is a common issue that can arise from several factors, from the experimental model to the handling of the compound.
| Potential Cause | Troubleshooting Suggestion |
| Absence of Target Receptors | Confirm the expression of GluN2C or GluN2D subunits in your experimental system (cell line, tissue, or animal model). This compound will have no effect on cells that do not express these subunits, such as hippocampal pyramidal neurons.[3] |
| Incorrect Compound Concentration | Verify the final concentration of this compound in your assay. Prepare fresh dilutions from a stock solution for each experiment. An IC₅₀ of 580 nM has been reported for GluN1/GluN2D receptors.[3] |
| Compound Degradation | Ensure that this compound has been stored correctly (powder at -20°C, stock solutions at -80°C).[1] Avoid repeated freeze-thaw cycles. |
| Experimental Model Insensitivity | In some in vivo behavioral paradigms, such as those assessing spatial memory or motor coordination, a 10 mg/kg dose of this compound has been shown to have no effect in mice.[4] Consider whether the biological process you are studying is modulated by GluN2C/2D-containing NMDA receptors. |
| Solubility Issues | Ensure this compound is completely dissolved in the vehicle before application. Poor solubility can lead to a lower effective concentration. |
Scenario 2: High variability in experimental results.
High variability can obscure the true effect of this compound and make data interpretation difficult.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Compound Preparation | Prepare a fresh stock solution of this compound and use consistent dilution methods for each experiment. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions. |
| Biological Variability | Account for biological variability in your experimental design. Use appropriate controls and a sufficient number of replicates. In animal studies, consider factors such as age, sex, and genetic background. |
| Assay Conditions | Maintain consistent experimental conditions (e.g., temperature, pH, incubation times) across all experiments. Small variations in these parameters can significantly impact results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound. |
Scenario 3: Suspected off-target effects.
While this compound is highly selective, it is crucial to rule out potential non-specific effects.
| Potential Cause | Troubleshooting Suggestion |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A concentration of 20 µM has been shown to have no effect on other ionotropic glutamate receptors.[2] |
| Vehicle Effects | Always include a vehicle-only control in your experiments to ensure that the observed effects are not due to the solvent (e.g., DMSO). |
| Cellular Health | Monitor the health of your cells or tissues throughout the experiment. High concentrations of any compound can induce stress or toxicity, leading to non-specific effects. |
| Use of Control Compounds | If possible, use a structurally related but inactive compound as a negative control to confirm that the observed effects are specific to this compound's activity. |
Data Presentation
Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Experimental System |
| GluN1/GluN2D | 580 | Mammalian cells |
| GluN1/GluN2A | > 500,000 | Xenopus oocytes |
| GluN1/GluN2B | > 500,000 | Xenopus oocytes |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes |
| Data sourced from references[1][2][3]. |
Table 2: Selectivity of this compound against other Ionotropic Glutamate Receptors
| Receptor | % Control Response (at 20 µM this compound) |
| AMPA (GluA1) | 101 ± 2.8 |
| AMPA (GluA2) | 101 ± 1.9 |
| Kainate (GluK2) | 101 ± 3.2 |
| Data sourced from reference[2]. |
Experimental Protocols
Protocol 1: Electrophysiological Recording in Xenopus Oocytes
This protocol is for characterizing the potency and selectivity of this compound on specific, exogenously expressed NMDA receptor subtypes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNAs for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D).
-
Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA.
-
Incubate injected oocytes at 16-18°C for 2-5 days.
-
-
Recording Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Agonist Solution: Recording solution with 100 µM glutamate and 30 µM glycine.
-
This compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the agonist solution to achieve the desired final concentrations. Ensure the final DMSO concentration is low (<0.1%).
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Clamp oocytes at a holding potential of -40 mV to -70 mV.
-
Perfuse the oocyte with the agonist solution to elicit a baseline current.
-
Apply different concentrations of this compound in the agonist solution.
-
Wash out the drug with the agonist solution to observe reversibility.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude for each this compound concentration.
-
Normalize the current responses to the maximal current obtained in the absence of this compound.
-
Plot the normalized current as a function of this compound concentration and fit the data to a concentration-response curve to determine the IC₅₀.
-
Protocol 2: Whole-Cell Voltage-Clamp Recordings in Brain Slices
This protocol is for investigating the effects of this compound on native NMDA receptors and synaptic transmission.
-
Slice Preparation:
-
Prepare 300 µm thick brain slices (e.g., hippocampus) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain whole-cell voltage-clamp recordings from the neurons of interest (e.g., hippocampal interneurons).[3]
-
-
This compound Application:
-
Establish a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath apply this compound at the desired concentration.
-
Wash out the drug to observe recovery.
-
-
Data Analysis:
-
Measure the amplitude, decay kinetics, and charge transfer of the recorded EPSCs.
-
Compare the parameters before, during, and after this compound application.
-
Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ≥98% (HPLC) | 1237541-73-9 [sigmaaldrich.com]
Technical Support Center: NAB-14 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1][2] It acts non-competitively, meaning it does not compete with the glutamate (B1630785) or glycine (B1666218) binding sites. Instead, it is thought to bind to a distinct allosteric site, likely within the M1 transmembrane helix of the GluN2D subunit, which reduces the channel's opening probability and ion flow in response to agonist binding.[1][2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for GluN2C/2D-containing NMDA receptors over those containing GluN2A or GluN2B subunits, with a reported selectivity of over 800-fold.[1][2][3] It has been shown to have no significant effect on other ionotropic glutamate receptors like AMPA and kainate receptors, as well as other neurotransmitter receptors at concentrations up to 20 µM.[1]
Q3: What are the typical concentrations of this compound used in experiments?
The effective concentration of this compound varies depending on the experimental system. For in vitro assays, concentrations are often used around its IC50 value. In recombinant mammalian cells expressing GluN1/GluN2D receptors, the IC50 is approximately 580 nM.[1][2][3] For studies in brain slices, a concentration of 10 µM has been shown to reduce the peak amplitude of evoked excitatory postsynaptic currents (EPSCs).[3] For in vivo studies in mice and rats, a dosage of 20 mg/kg administered orally has been used.[3]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] When preparing working solutions, it is crucial to minimize the final DMSO concentration in the assay medium, as DMSO can independently affect NMDA receptor activity at higher concentrations.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across different experimental systems and receptor subunit compositions.
| Receptor Subunit(s) | Experimental System | IC50 Value | Reference |
| GluN1/GluN2D | Recombinant mammalian cells | 580 nM | [1][2][3] |
| GluN1/GluN2A/GluN2C (triheteromeric) | Recombinant mammalian cells | 15 µM | [3] |
| GluN1/GluN2A/GluN2C (triheteromeric) | Recombinant mammalian cells | 5.1 µM | [3] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted for characterizing the inhibitory effect of this compound on specific NMDA receptor subtypes expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest and prepare mature Xenopus laevis oocytes.
- Prepare complementary RNAs (cRNAs) for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2C, GluN2D) from linearized cDNA templates.
- Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA.
- Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Solutions:
- Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
- Agonist Solution: Recording solution containing 100 µM glutamate and 30 µM glycine.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- This compound Working Solutions: Prepare serial dilutions of this compound in the agonist solution to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with the recording solution.
- Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Establish a stable baseline current.
- Apply the agonist solution to elicit a maximal NMDA receptor-mediated current.
- To determine the IC50, co-apply the agonist solution containing increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
- Perform a washout with the agonist solution to check for the reversibility of the this compound effect.
4. Data Analysis:
- Measure the peak current amplitude at each this compound concentration.
- Normalize the current responses to the maximal current elicited by the agonist alone.
- Plot the normalized current as a function of the this compound concentration and fit the data with a suitable dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based Calcium Influx Assay in HEK293 Cells
This protocol describes a method to assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in a cell line stably expressing the target receptor.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2D) in appropriate growth medium.
- Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at an optimized density to achieve approximately 80-90% confluency on the day of the assay.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the wells and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells gently 2-3 times with the salt solution to remove extracellular dye.
3. Compound Incubation:
- Prepare serial dilutions of this compound in the physiological salt solution. Include a vehicle control (e.g., 0.1% DMSO).
- Add the this compound working solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
4. Measurement of Calcium Influx:
- Prepare an agonist solution containing glutamate and glycine in the physiological salt solution.
- Use a fluorescence plate reader equipped with an automated injection system to add the agonist solution to the wells.
- Measure the fluorescence intensity kinetically before and after the addition of the agonist. The excitation and emission wavelengths should be appropriate for the chosen calcium dye (e.g., ~490 nm excitation and ~520 nm emission for Fluo-4).
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the ΔF values to the vehicle control.
- Plot the normalized response as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50.
Troubleshooting Guides
Troubleshooting High Variability in Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High well-to-well variability in fluorescence signal | - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors. | - Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate or fill them with a buffer.- Use calibrated multichannel pipettes and consistent pipetting techniques. |
| High background fluorescence | - Autofluorescence from cells or media.- Incomplete removal of the fluorescent dye.- Contaminated reagents. | - Use phenol (B47542) red-free medium for the assay.- Include a "no-dye" control to assess cellular autofluorescence.- Optimize the washing steps after dye loading.- Use high-purity, fresh reagents. |
| Low signal-to-noise ratio | - Suboptimal cell health or confluency.- Low receptor expression.- Inappropriate agonist concentrations. | - Ensure cells are healthy and in the logarithmic growth phase.- Optimize cell seeding density.- Confirm receptor expression levels.- Perform an agonist dose-response curve to determine the optimal concentration. |
| Inconsistent results between experiments | - Variation in cell passage number.- Different lots of serum or reagents.- Fluctuations in incubator conditions (temperature, CO2). | - Use cells within a defined passage number range.- Qualify new lots of critical reagents.- Regularly monitor and maintain incubator performance. |
| Unexpected compound activity (or lack thereof) | - Degradation of this compound stock solution.- Interference from serum components.- DMSO concentration too high. | - Prepare fresh working solutions from a properly stored stock.- Consider performing the assay in a serum-free medium for the final steps.- Ensure the final DMSO concentration is kept constant and as low as possible across all wells. |
Troubleshooting Electrophysiology Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable recordings or high noise | - Poor giga-seal formation.- Electrical noise from surrounding equipment.- Vibration of the setup. | - Use healthy cells/oocytes and freshly pulled, fire-polished pipettes.- Ensure proper grounding of all equipment.- Use a vibration isolation table and a Faraday cage. |
| Drifting baseline current | - Instability of the reference electrode.- Changes in the perfusion solution temperature or composition. | - Ensure the Ag/AgCl reference electrode is properly chlorided.- Maintain a constant flow rate and temperature of the perfusion solution. |
| Low or no NMDA receptor current | - Low receptor expression.- Incomplete removal of Mg2+ block (if recording at negative potentials).- Degraded agonist solutions. | - Allow sufficient time for receptor expression after cRNA injection.- Use Mg2+-free recording solution or record at a positive holding potential (e.g., +40 mV).- Prepare fresh agonist solutions daily. |
| Irreversible drug effect | - Insufficient washout time.- Compound precipitation in the perfusion lines. | - Extend the washout period.- Ensure this compound is fully dissolved in the working solution and filter the solution if necessary. |
| Variability in drug potency (IC50) | - Inaccurate drug concentrations.- Fluctuation in agonist concentration.- Cell-to-cell variability in receptor expression. | - Prepare fresh serial dilutions of this compound for each experiment.- Use a stable and accurate agonist concentration.- Obtain data from a sufficient number of cells/oocytes to account for biological variability. |
Visualizations
Caption: Signaling pathway of this compound at a GluN2D-containing NMDA receptor.
Caption: Experimental workflow for a cell-based calcium influx assay with this compound.
Caption: Logical workflow for troubleshooting variability in this compound experiments.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: NAB-14 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NAB-14, a selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-competitive negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2C or GluN2D subunits.[1] It has been shown to be over 800-fold selective for GluN2C/2D-containing receptors over those with GluN2A and GluN2B subunits.[1][2] this compound does not compete with the binding sites for glutamate (B1630785) or glycine (B1666218).[1] Instead, it binds to an allosteric site, which is thought to be located on the M1 transmembrane helix of the GluN2D subunit, reducing the channel's open probability and subsequent ion flow when agonists are bound.[1][2]
Q2: I am not seeing any effect of this compound in my neuronal culture. What are some possible reasons?
There are several factors that could contribute to a lack of effect:
-
Absence of Target Receptors: The primary reason for a lack of effect is often that the neurons being studied do not express GluN2C or GluN2D subunits. For instance, this compound has no effect on synaptic transmission in hippocampal pyramidal neurons because they do not express these specific subunits.[2][3]
-
Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for GluN1/GluN2D is 580 nM in mammalian cells.[2][4] However, the optimal concentration may vary depending on the experimental system.
-
Compound Stability and Solubility: Verify the integrity and solubility of your this compound stock. It is recommended to prepare fresh solutions and to be aware of its solubility characteristics.
-
Experimental Conditions: Factors such as the recording solutions, temperature, and pH can all influence NMDA receptor function and the efficacy of modulators.
Q3: How can I confirm that my experimental system expresses GluN2C or GluN2D subunits?
To confirm the presence of the target subunits, you can perform:
-
Immunohistochemistry or Immunocytochemistry: Use antibodies specific for GluN2C and GluN2D to visualize their expression and localization within your cells or tissue.
-
Western Blotting: Analyze protein lysates from your cells or tissue to detect the presence of GluN2C and GluN2D proteins.
-
RT-qPCR: Measure the mRNA expression levels of the GRIN2C and GRIN2D genes to confirm their transcription.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been shown to be orally active and to cross the blood-brain barrier.[4][5] Studies have demonstrated its effects on behavior after systemic administration in animal models.[5]
Troubleshooting Guides
Problem: High variability in experimental results with this compound.
-
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Ensure accurate and consistent preparation of this compound stock and working solutions. Use a calibrated balance and high-purity solvents. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Solution: Maintain strict control over experimental parameters such as temperature, pH, and perfusion rate (for electrophysiology). Ensure consistent cell health and density for in vitro assays.
-
-
Possible Cause 3: Biological variability.
-
Solution: Increase the number of replicates and independent experiments to account for inherent biological variation. If working with primary neuronal cultures, be aware of potential variability between preparations.
-
Problem: Observed effects of this compound are smaller than expected.
-
Possible Cause 1: Suboptimal concentration.
-
Possible Cause 2: Presence of triheteromeric NMDA receptors.
-
Possible Cause 3: Rundown of NMDA receptor currents.
-
Solution: In electrophysiology experiments, NMDA receptor currents can "rundown" over the course of a long recording. Ensure a stable baseline before applying this compound and consider using a perforated patch-clamp technique to maintain the intracellular environment.
-
Data Presentation
Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Experimental System |
| GluN1/GluN2D | 580 | Mammalian cells |
| GluN1/GluN2A | > 500,000 | Xenopus oocytes |
| GluN1/GluN2B | > 500,000 | Xenopus oocytes |
| GluN1/GluN2C | Similar to GluN2D | Xenopus oocytes |
| Data sourced from multiple references.[1][2][4] |
Table 2: Selectivity of this compound Against Other Ionotropic Glutamate Receptors
| Receptor | % Control Response (at 20 µM this compound) |
| AMPA (GluA1) | 101 ± 2.8 |
| AMPA (GluA2) | 101 ± 1.9 |
| Kainate (GluK2) | 101 ± 3.2 |
| Data sourced from reference.[1] |
Experimental Protocols
Protocol 1: Control Experiment to Verify Specificity of this compound
Objective: To demonstrate that the effect of this compound is specific to cells expressing GluN2C or GluN2D subunits.
Methodology:
-
Cell Culture: Culture two distinct cell populations:
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Obtain whole-cell recordings from both cell populations.
-
Apply NMDA and glycine to evoke NMDA receptor-mediated currents.
-
Establish a stable baseline current.
-
Bath apply this compound at a concentration known to be effective (e.g., 1-10 µM).
-
Record the current in the presence of this compound.
-
Wash out this compound to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current before, during, and after this compound application.
-
Compare the percentage of inhibition by this compound between the test and control cell populations.
-
Expected Outcome: A significant reduction in the NMDA receptor-mediated current should be observed in the test cells, with little to no effect in the control cells.
-
Protocol 2: Dose-Response Curve for this compound
Objective: To determine the IC50 of this compound in a specific experimental system.
Methodology:
-
Preparation: Prepare a series of dilutions of this compound in the appropriate experimental buffer.
-
Application:
-
Using an appropriate assay (e.g., two-electrode voltage-clamp in Xenopus oocytes expressing the target receptors, or whole-cell patch-clamp in a cell line), apply a maximal concentration of glutamate and glycine to elicit a stable maximal current (I_max).
-
Sequentially apply increasing concentrations of this compound while continuing to apply the agonists. Allow the current to reach a steady state at each concentration.
-
After the highest concentration, wash out this compound to ensure the effect is reversible.
-
-
Data Analysis:
-
Measure the steady-state current amplitude in the presence of each this compound concentration.
-
Normalize the current responses to the maximal current (I_max) recorded in the absence of this compound.
-
Plot the normalized current as a function of the this compound concentration on a semi-logarithmic scale.
-
Fit the data with a Hill equation to determine the IC50 value and the Hill coefficient.
-
Mandatory Visualization
Caption: NMDA receptor signaling and this compound inhibition.
Caption: Electrophysiology workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NAB-14 Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAB-14 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
I. General Troubleshooting
Q1: My recordings are noisy and unstable. Where do I start troubleshooting?
A1: A systematic approach is crucial when troubleshooting noisy and unstable recordings. Begin by isolating the source of the problem. A logical workflow can help you efficiently identify and resolve the issue.
II. Electrical Noise and Grounding
Q2: I'm observing significant 60 Hz (or 50 Hz) noise in my recordings. What are the common causes and how can I eliminate it?
A2: 60 Hz (or 50 Hz, depending on your region's power line frequency) noise is the most common type of electrical interference. It originates from nearby electrical equipment and power lines.[1][2]
Common Sources of 50/60 Hz Noise:
-
Fluorescent lights
-
Microscope light sources
-
Computers and monitors
-
Perfusion pumps
-
Temperature controllers
-
Nearby centrifuges or refrigerators[1]
Solutions:
-
Identify the Source: Sequentially turn off each piece of equipment in the room to see if the noise disappears. An oscilloscope can be very helpful for visualizing the noise in real-time.[1]
-
Proper Grounding: The most critical step is to ensure your entire setup is properly grounded to a single, common ground point. This is often referred to as a "star" grounding configuration, which helps to avoid ground loops.[3] A ground loop occurs when there are multiple paths to ground, creating a loop that can act as an antenna for electrical noise.[1]
-
Use a Faraday Cage: A Faraday cage is a conductive enclosure that shields your setup from external electromagnetic fields. Ensure the cage is properly grounded to your central ground point.[3]
-
Shielding: Shield all cables and ensure the shielding is connected to ground.
Quantitative Data: Common Noise Sources
| Noise Source | Typical Frequency | Potential Amplitude | Mitigation Strategy |
| Power Lines | 50/60 Hz and harmonics (100/120 Hz, etc.)[1] | Can be several millivolts (mV) | Star grounding, Faraday cage, shielding, power line conditioner |
| Perfusion System | Variable (often low frequency) | Can introduce mechanical and electrical artifacts | Ground the perfusion system, use a gravity-fed system if possible, ensure smooth flow |
| Building Vibrations | Low frequency | Variable | Use an anti-vibration table |
| Digital Equipment (Computers, etc.) | High frequency | Variable | Keep distance from the rig, use shielded cables |
III. Seal Formation and Stability
Q3: I'm struggling to obtain a gigaohm (GΩ) seal. What are the likely causes and how can I improve my success rate?
A3: Achieving a stable GΩ seal is fundamental for high-quality patch-clamp recordings. Difficulties in seal formation can often be traced back to a few key areas.[4]
Common Causes for Poor Seal Formation:
-
Poor Cell Health: Unhealthy or dying cells have unstable membranes that are difficult to seal onto.
-
Dirty Pipette Tip: Debris on the pipette tip will prevent a tight seal with the cell membrane.
-
Incorrect Pipette Resistance: Pipettes with resistance outside the optimal range can make sealing difficult. For whole-cell recordings, a resistance of 3-7 MΩ is generally recommended.[4][5]
-
Inappropriate Positive Pressure: Too little pressure will not clear debris from the cell surface, while too much can damage the cell.
-
Solution Issues: Incorrect osmolarity or the presence of particulates in your solutions can hinder seal formation. The internal solution should generally be slightly hypotonic (around 10-20 mOsm lower) to the external solution to facilitate sealing.[6]
Quantitative Data: Parameters for Successful Sealing
| Parameter | Recommended Range | Rationale |
| Pipette Resistance | 3 - 7 MΩ (for whole-cell)[4] | Balances ease of breaking in with recording stability. Lower resistance can make sealing more difficult. |
| Seal Resistance | > 1 GΩ[4] | A high resistance is necessary to electrically isolate the patched membrane and reduce noise. |
| Internal Solution Osmolarity | 10-20 mOsm lower than external solution[6] | A slight hypotonicity helps the cell membrane to swell slightly and form a tighter seal with the pipette. |
| Perfusion Flow Rate | 1-2 mL/min[4] | A gentle flow rate is less likely to cause mechanical instability and disrupt the seal. |
IV. Perfusion System Troubleshooting
Q4: My baseline is drifting or I'm seeing artifacts when I apply my compound. Could my perfusion system be the cause?
A4: Yes, the perfusion system is a common source of recording instability and artifacts.
Common Perfusion-Related Issues:
-
Bubbles: Air bubbles in the perfusion line can cause significant mechanical and electrical artifacts when they exit the delivery tip.
-
Inconsistent Flow Rate: Changes in the flow rate can cause drift in the baseline and alter the local concentration of applied compounds.[7] Gravity-fed systems can be prone to this as the reservoir empties.[8]
-
Temperature Fluctuations: If your solutions are heated, inconsistencies in the heating system can cause thermal drift in your recordings.
-
Electrical Noise: Peristaltic pumps can be a source of electrical noise.[8]
Solutions:
-
Degas Solutions: Ensure your solutions are adequately degassed to prevent bubble formation.
-
Stable Flow: Use a high-quality peristaltic or syringe pump for a consistent flow rate. If using a gravity-fed system, ensure the reservoir height remains constant.[7][8]
-
Bubble Trap: Incorporate a bubble trap in your perfusion line before the recording chamber.
-
Grounding: Ensure the perfusion system and any associated controllers are properly grounded.
V. Cell Health
Q5: How can I assess the health of my cells before and during an experiment?
A5: Cell health is paramount for obtaining reliable electrophysiological data.
Indicators of Good Cell Health:
-
Appearance: Healthy cells should have a smooth, rounded appearance under the microscope. Blebbing or a granular appearance indicates poor health.
-
Stable Resting Membrane Potential (RMP): A healthy neuron typically has a resting membrane potential between -50 mV and -75 mV.[9] A depolarized RMP (more positive than -50 mV) often indicates a sick or dying cell.
-
High Input Resistance: A high input resistance suggests that the cell membrane is well-sealed and not "leaky."
-
Ability to Fire Action Potentials: Healthy excitable cells should fire action potentials in response to a depolarizing current injection.
Quantitative Data: Cell Health Parameters
| Parameter | Typical Value for Healthy Neurons | Indication of Poor Health |
| Resting Membrane Potential (RMP) | -50 mV to -75 mV[9] | More positive than -50 mV |
| Input Resistance | >100 MΩ (highly variable by cell type) | Low input resistance (<50 MΩ) |
| Seal Resistance | > 1 GΩ | < 1 GΩ |
| Access Resistance | < 20 MΩ (for whole-cell) | High or unstable access resistance |
VI. Experimental Protocols
Protocol 1: Preparation of Internal and External Solutions
Objective: To prepare sterile, correct osmolarity solutions for patch-clamp recordings.
Materials:
-
High-purity salts (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, EGTA)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
-
Osmometer
-
pH meter
Methodology:
-
Calculate Molarities: Determine the required mass of each salt to achieve the desired final concentrations in your internal and external solutions.
-
Dissolve Salts: In a clean beaker, dissolve the salts in approximately 80% of the final volume of ultrapure water. Use a magnetic stirrer to ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.2-7.4 for external and 7.2-7.3 for internal) using small volumes of concentrated acid (e.g., HCl) or base (e.g., NaOH or KOH).
-
Final Volume: Bring the solution to the final volume with ultrapure water.
-
Osmolarity Check: Measure the osmolarity of the solution using an osmometer. Adjust with small amounts of water or a hypertonic stock solution as needed. The internal solution should be 10-20 mOsm lower than the external solution.[6]
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store solutions at 4°C. Aliquot internal solution and freeze for long-term storage.
Protocol 2: Chloriding Silver Wire Electrodes
Objective: To create a stable Ag/AgCl reference electrode to minimize voltage drift.
Materials:
-
Silver wire (99.99% pure)
-
Household bleach (unscented) or a solution of 3M KCl
-
9V battery and connecting wires (for electro-chloriding)
-
Beaker
-
Distilled water
Methodology (Bleach Method):
-
Clean the Wire: Clean the silver wire with ethanol and rinse with distilled water to remove any oils or dirt.
-
Immerse in Bleach: Immerse the tip of the silver wire in a beaker of fresh household bleach.
-
Wait for Coating: Leave the wire in the bleach for 15-30 minutes, or until a uniform, purplish-gray coating of AgCl forms on the surface.
-
Rinse: Thoroughly rinse the chlorided wire with distilled water to remove any residual bleach.
-
Store: Store the electrode in a solution of 3M KCl when not in use.
Protocol 3: Fire-Polishing Patch Pipettes
Objective: To smooth the tip of the pulled glass pipette to improve seal formation and prevent damage to the cell membrane.
Materials:
-
Pulled glass pipettes
-
Microforge with a platinum filament
-
Microscope
Methodology:
-
Mount the Pipette: Securely mount a pulled pipette in the holder on the microforge.
-
Position the Pipette: Using the microscope, carefully bring the tip of the pipette close to the platinum filament (without touching).
-
Heat the Filament: Briefly pass current through the filament to heat it. The heat radiating from the filament will melt and smooth the glass at the pipette tip.
-
Observe the Tip: Watch the tip carefully under high magnification. The sharp edges should become smooth and slightly rounded. This process should only take a few seconds. Over-polishing will blunt the tip and increase its resistance.
-
Cool Down: Allow the pipette to cool completely before use.
References
- 1. blog.a-msystems.com [blog.a-msystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfusion Systems for Electrophysiology - NPI Electronic [npielectronic.com]
- 8. researchgate.net [researchgate.net]
- 9. teachmephysiology.com [teachmephysiology.com]
Technical Support Center: Assessing NAB-14 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when assessing the in vitro toxicity of NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in cell lines not expressing GluN2C/2D NMDA receptors?
A1: this compound is a highly selective antagonist for GluN2C/2D-containing NMDA receptors.[1][2][3] Therefore, in cell lines that do not endogenously express these specific NMDA receptor subunits, the on-target cytotoxicity should be minimal. However, off-target effects or intrinsic chemical toxicity at high concentrations cannot be ruled out. It is crucial to determine the baseline cytotoxicity of this compound in a relevant control cell line that does not express the target receptors.
Q2: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What could be the cause?
A2: While significant toxicity at low concentrations might be unexpected, several factors could contribute to this observation:
-
Off-Target Effects: Like many small molecules, this compound could have off-target effects at concentrations higher than its IC50 for the intended target. Benzamide-containing compounds have been reported to interact with other receptors and enzymes.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically below 0.5%). Always include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experimental setup.
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of a more toxic degradation product.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds for reasons independent of NMDA receptor expression.
Q3: I am observing precipitate in my culture wells after adding this compound. How can I address this?
A3: Compound precipitation is a common issue in cell culture experiments and can lead to inaccurate results. Here are some troubleshooting steps:
-
Check Solubility: Determine the solubility of this compound in your specific cell culture medium. You may need to sonicate or gently warm the stock solution to ensure it is fully dissolved before further dilution.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in your culture medium rather than adding a small volume of a highly concentrated stock directly to the wells.
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your experimental conditions. Consider lowering the highest concentration in your dose-response curve.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their solubility. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.
Q4: How do I differentiate between apoptosis and necrosis induced by this compound?
A4: Several assays can help distinguish between these two modes of cell death:
-
Caspase Activity Assays: Apoptosis is a programmed process that involves the activation of caspase enzymes. Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).
-
LDH Release Assay: Necrosis involves the rupture of the cell membrane and the release of intracellular components like lactate (B86563) dehydrogenase (LDH) into the culture medium. An increase in LDH activity in the supernatant is indicative of necrosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and avoid introducing bubbles. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with sterile water or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Refer to the FAQ on compound precipitation for solutions. |
| Inconsistent Incubation Times | Ensure that the incubation time after adding the assay reagent is consistent across all plates and all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, using a multichannel pipette can improve consistency. |
Issue 2: Unexpected Results in Vehicle Control Group
| Potential Cause | Troubleshooting Steps |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) may be toxic to your cells. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
| Solvent Purity | Ensure you are using a high-purity, cell culture-grade solvent. Impurities in the solvent can be cytotoxic. |
| Contamination | Microbial contamination (e.g., mycoplasma) in your cell culture can affect cell health and lead to increased cell death. Regularly test your cell lines for mycoplasma contamination. |
| Media Instability | The solvent may be reacting with components in your culture medium over time, leading to the formation of toxic byproducts. Prepare fresh media for each experiment. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, as specific cytotoxicity data for this compound is not publicly available.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | NMDA Receptor Expression | MTT Assay (IC50, µM) | LDH Assay (IC50, µM) |
| HEK293 | None | > 100 | > 100 |
| SH-SY5Y | GluN2A/2B | > 100 | > 100 |
| Primary Cortical Neurons | GluN2C/2D positive | 25.5 | 35.2 |
| CHO-K1 (transfected) | GluN1/GluN2D | 15.8 | 22.4 |
Table 2: Hypothetical Caspase-3/7 Activity in Response to this compound Treatment
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 |
| 5 | 2.5 |
| 10 | 4.8 |
| 25 | 8.1 |
| 50 | 8.3 |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, which is a hallmark of necrosis.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Caspase-3/7 Activity Assay
Principle: This is a fluorometric or luminometric assay that measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis. The assay utilizes a substrate that is cleaved by active caspase-3/7 to release a fluorescent or luminescent signal.
Protocol:
-
Seed cells in a white-walled or black-walled 96-well plate suitable for fluorescence or luminescence measurements.
-
Treat the cells with different concentrations of this compound or a vehicle control and incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add the caspase-3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or luminescence using a microplate reader.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical apoptotic signaling pathways potentially activated by this compound.
References
Technical Support Center: Synthesis of NAB-14 Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of NAB-14 and its derivatives. This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2C or GluN2D subunits.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important class of N-aryl benzamides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its N-aryl benzamide (B126) derivatives?
A1: The synthesis of this compound and its analogues typically involves the formation of an amide bond between a substituted benzoic acid and a corresponding aniline (B41778) or heteroaromatic amine. This is a common transformation in medicinal chemistry, and several methods can be employed. The most prevalent approaches include:
-
Acyl Chloride Formation Followed by Amination: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine in the presence of a base to form the amide.
-
Peptide Coupling Reagents: A carboxylic acid and an amine are directly coupled in the presence of a coupling reagent. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Q2: I am observing a low yield of my desired N-aryl benzamide product. What are the potential causes and how can I improve it?
A2: Low yields in N-aryl benzamide synthesis can stem from several factors. Here are some common causes and troubleshooting tips:
-
Poor Reactivity of Starting Materials: Electron-deficient anilines or sterically hindered benzoic acids can be poor nucleophiles or electrophiles, respectively.
-
Solution: For unreactive anilines, consider using a stronger, non-nucleophilic base to increase their nucleophilicity. For challenging couplings, employing more potent coupling reagents like HATU or switching to the acyl chloride method may be beneficial. Increasing the reaction temperature or extending the reaction time can also improve conversion, but should be monitored to avoid decomposition.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: When using carbodiimide (B86325) coupling reagents, the formation of an N-acylurea byproduct is a common issue. The addition of HOBt or HOAt can help to suppress this side reaction. If using the acyl chloride method with an excess of the acylating agent, double acylation of the amine can occur. Using a stoichiometric amount or a slight excess of the amine can mitigate this.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.
-
Q3: I am having difficulty purifying my this compound derivative. What are some common purification challenges and solutions?
A3: Purification of N-aryl benzamides can sometimes be challenging due to the nature of the product and potential impurities.
-
Removal of Coupling Agent Byproducts: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can co-purify with the product.
-
Solution: DCU is often insoluble in many organic solvents and can be removed by filtration. If it remains soluble, careful column chromatography or recrystallization can be effective.
-
-
Co-elution with Starting Materials: Unreacted starting materials may have similar polarities to the product, making chromatographic separation difficult.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution or the use of a different solvent system can improve separation. If the product is basic, an acidic wash during the work-up can help remove unreacted aniline.
-
-
Product is an Oil: Some derivatives may not crystallize easily.
-
Solution: Trituration with a non-polar solvent like hexanes can sometimes induce crystallization. If that fails, purification by column chromatography is the standard approach.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Poorly reactive amine or carboxylic acid- Incorrect reaction conditions (temperature, solvent) | - Use a fresh batch of coupling reagent.- For electron-deficient anilines, consider using a stronger base or a more potent coupling reagent (e.g., HATU).- For sterically hindered substrates, try the acyl chloride method.- Optimize reaction temperature and time based on TLC or LC-MS monitoring. |
| Formation of N-Acylurea Byproduct | - Using a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive. | - Add HOBt or HOAt to the reaction mixture to trap the activated intermediate and prevent rearrangement. |
| Double Acylation of Amine | - Using a large excess of the acyl chloride. | - Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride. |
| Epimerization of Chiral Centers | - Harsh reaction conditions (high temperature, strong base) with chiral starting materials. | - Use milder coupling reagents (e.g., HATU, COMU).- Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).- Use a non-nucleophilic base. |
| Difficulty Removing Byproducts | - Dicyclohexylurea (DCU) from DCC is soluble in the reaction solvent.- Other byproducts co-elute with the product during chromatography. | - Filter the reaction mixture to remove precipitated DCU. If still soluble, optimize recrystallization solvent or chromatography conditions.- For other byproducts, try a different solvent system for chromatography or consider a chemical wash during work-up if the byproduct has acidic or basic properties. |
| Product Oiling Out | - Product is not crystalline under the current conditions. | - Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether).- Try to obtain a seed crystal to induce crystallization.- Purify via column chromatography. |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Benzamides via Amide Coupling
This protocol provides a general method for the synthesis of N-aryl benzamides, the core structure of this compound derivatives, using a standard peptide coupling reagent.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Coupling reagent (e.g., HATU, 1.1 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up (e.g., water, brine, saturated sodium bicarbonate, 1M HCl, ethyl acetate (B1210297), magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0 - 1.2 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl benzamide.
Quantitative Data for Analogue Synthesis:
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-aryl benzamide derivatives, illustrating the impact of different reagents and substrates.
| Starting Carboxylic Acid | Starting Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Aniline | HATU | DIPEA | DMF | 6 | 92 |
| 4-Methoxybenzoic Acid | Aniline | EDC/HOBt | DIPEA | DCM | 12 | 85 |
| Benzoic Acid | 4-Nitroaniline | HATU | DIPEA | DMF | 16 | 65 |
| 2-Chlorobenzoic Acid | Aniline | SOCl₂, then amine | Pyridine | DCM | 4 | 88 |
| Benzoic Acid | 2,6-Dimethylaniline | HATU | DIPEA | DMF | 24 | 45 |
Visualizations
Signaling Pathway of this compound Derivatives
This compound and its derivatives act as negative allosteric modulators of NMDA receptors containing GluN2C or GluN2D subunits. They do not directly compete with the binding of the neurotransmitter glutamate (B1630785) but instead bind to a different site on the receptor, reducing the channel's activity.
Caption: Signaling pathway illustrating the inhibitory action of this compound derivatives on NMDA receptors.
General Experimental Workflow for this compound Derivative Synthesis
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
References
- 1. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of NMDA Receptor Modulators: NAB-14 vs. MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent N-methyl-D-aspartate (NMDA) receptor modulators: NAB-14 and MK-801. The following sections detail the quantitative differences in their activity at various NMDA receptor subunits, provide comprehensive experimental methodologies for the cited data, and illustrate the key mechanisms and workflows through detailed diagrams.
Unveiling Distinct Mechanisms of Action
This compound and MK-801, while both targeting the NMDA receptor, operate through fundamentally different mechanisms. MK-801 (Dizocilpine) is a well-characterized non-competitive antagonist that acts as an open-channel blocker. It physically enters and occludes the ion channel pore of the NMDA receptor, thereby preventing the influx of ions such as Ca2+. In contrast, this compound is a negative allosteric modulator (NAM) with high selectivity for NMDA receptors containing the GluN2C or GluN2D subunits. It binds to a site on the receptor distinct from the ion channel pore, inducing a conformational change that reduces the channel's opening probability.
Quantitative Comparison of Selectivity
The differing mechanisms of this compound and MK-801 are reflected in their distinct selectivity profiles across the four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D). The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear quantitative comparison of their potency and selectivity.
| Compound | GluN1/GluN2A IC50 (nM) | GluN1/GluN2B IC50 (nM) | GluN1/GluN2C IC50 (nM) | GluN1/GluN2D IC50 (nM) | Selectivity Profile |
| This compound | > 500,000 | > 500,000 | Not explicitly stated, but high | 580[1][2] | >800-fold selective for GluN2C/2D over GluN2A/2B[1][2] |
| (+)-MK-801 | 9 | 38 | Not explicitly stated, but active | Not explicitly stated, but active | Generally non-selective, though shows some variability in potency across subunits[3] |
| (-)-MK-801 | 207 | 137 | 54 | 149 | Generally non-selective, though shows some variability in potency across subunits[3] |
Note: The IC50 values for this compound at GluN2A and GluN2B are extrapolated from the reported >800-fold selectivity.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: Two-Electrode Voltage Clamp (TEVC) electrophysiology and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) for IC50 Determination
This electrophysiological technique is used to measure the ion flow through receptors expressed in Xenopus oocytes and to determine the inhibitory concentration of a compound.
Protocol Steps:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Voltage Clamping: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring the membrane potential and the other for injecting current. The membrane potential is clamped at a holding potential, typically -40 mV to -70 mV.
-
Agonist Application: A solution containing the NMDA receptor agonists, glutamate (B1630785) and glycine (B1666218) (e.g., 100 µM and 30 µM respectively), is perfused over the oocyte to elicit a baseline inward current through the activated NMDA receptors.
-
Antagonist Application: Once a stable baseline current is achieved, the test compound (this compound or MK-801) is co-applied with the agonists at increasing concentrations.
-
Data Acquisition and Analysis: The inhibition of the agonist-induced current is measured at each concentration of the antagonist. The data are then plotted to generate a concentration-response curve, from which the IC50 value is calculated using a logistical function.
[³H]MK-801 Radioligand Binding Assay for Affinity Determination
This biochemical assay is employed to determine the binding affinity (Ki) of a compound to its receptor target.
Protocol Steps:
-
Membrane Preparation: Brain tissue or cells expressing the NMDA receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled MK-801 ([³H]MK-801) and varying concentrations of the unlabeled competitor compound. The incubation is carried out in a suitable buffer until equilibrium is reached.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then used to calculate the Ki of the competitor compound.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: NMDA receptor activation and distinct inhibition mechanisms of MK-801 and this compound.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) assay.
References
- 1. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NAB-14 and Other GluN2D Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of NAB-14, a novel negative allosteric modulator, with other known antagonists of the GluN2D subunit of the N-methyl-D-aspartate (NMDA) receptor. The objective of this document is to present a clear, data-driven comparison to aid in the selection of appropriate research tools and to inform therapeutic development strategies targeting GluN2D-containing NMDA receptors.
Introduction to GluN2D and its Antagonists
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and plasticity.[1][2] It is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit has four subtypes (GluN2A-D), each conferring distinct biophysical and pharmacological properties to the receptor complex.[1][2] The GluN2D subunit, in particular, is highly expressed in the brain during early development and in specific regions of the adult brain, such as the hippocampus and subthalamic nucleus.[3] Its unique properties, including a prolonged synaptic decay and low sensitivity to magnesium block, make it an attractive target for therapeutic intervention in various neurological and psychiatric disorders.[3]
This guide focuses on this compound, a potent and highly selective non-competitive antagonist for GluN2C/2D-containing NMDA receptors, and compares its performance with other reported GluN2D-selective antagonists, namely PPDA and UBP791.
Quantitative Comparison of GluN2D Antagonist Efficacy
The following table summarizes the key quantitative parameters for this compound and other selected GluN2D antagonists based on available experimental data. Direct comparisons are challenging due to variations in experimental conditions across different studies.
| Antagonist | Mechanism of Action | Potency (GluN1/GluN2D) | Selectivity | Reference |
| This compound | Negative Allosteric Modulator (Non-competitive) | IC50: 580 nM | >800-fold selective for GluN2C/2D over GluN2A/GluN2B | [1][2] |
| UBP791 | Competitive Antagonist | Ki: ~80-90 nM | 16- to 50-fold selective for GluN2C/2D over GluN2A/GluN2B | [4] |
| PPDA | Competitive Antagonist | Not explicitly stated in retrieved results | 3- to 10-fold selective for GluN2C/2D over GluN2A/GluN2B |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of antagonist potency. A lower value indicates higher potency.
In-depth Comparison
This compound stands out for its exceptional selectivity for GluN2C/2D subunits, exceeding 800-fold compared to GluN2A and GluN2B.[1][2] As a non-competitive negative allosteric modulator, it binds to a site distinct from the glutamate binding site, offering a different mode of inhibition compared to competitive antagonists.[1] Studies have shown its ability to inhibit GluN2D-mediated synaptic currents in native neurons.[1][2]
UBP791 , a competitive antagonist, demonstrates higher potency with a Ki in the low nanomolar range.[4] However, its selectivity for GluN2C/2D over other GluN2 subunits is notably lower than that of this compound.[4]
PPDA is another competitive antagonist with a reported selectivity of 3- to 10-fold for GluN2C/2D. While it is a valuable tool for studying these subunits, its lower selectivity compared to both this compound and UBP791 is a key consideration.
Signaling Pathways and Experimental Workflow
To understand the context of GluN2D antagonism and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of a GluN2D-containing NMDA receptor and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of NMDA receptor antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other GluN2D antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the properties of ion channels, such as NMDA receptors, expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2, pH 7.4).
-
Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 to -70 mV).
-
Agonists (glutamate and glycine) are applied to elicit an inward current mediated by the expressed NMDA receptors.
3. Antagonist Application and Data Analysis:
-
The antagonist (e.g., this compound) is co-applied with the agonists at increasing concentrations.
-
The inhibition of the agonist-induced current is measured at each antagonist concentration.
-
The data are plotted as a concentration-response curve, and the IC50 value is calculated by fitting the data to the Hill equation.
Electrophysiological Recordings in Brain Slices
This method allows for the study of antagonists on native receptors in a more physiologically relevant context.
1. Brain Slice Preparation:
-
Rodents (e.g., rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
A glass micropipette (filled with an internal solution mimicking the intracellular environment) is carefully guided to a neuron, and a high-resistance seal is formed with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control and measurement of the cell's membrane potential and currents.
3. Evoked Synaptic Currents and Antagonist Application:
-
A stimulating electrode is placed near the recorded neuron to evoke synaptic responses.
-
To isolate NMDA receptor-mediated currents, AMPA receptor antagonists (e.g., CNQX) are often included in the aCSF, and the cell is held at a depolarized potential to relieve the magnesium block.
-
After establishing a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), the GluN2D antagonist is bath-applied.
-
The reduction in the EPSC amplitude in the presence of the antagonist is measured to determine its efficacy.
Conclusion
This compound emerges as a highly valuable research tool due to its exceptional selectivity for GluN2C/2D-containing NMDA receptors. This high selectivity minimizes off-target effects, making it ideal for dissecting the specific roles of these subunits in complex biological systems. While compounds like UBP791 offer higher potency, their lower selectivity may be a limiting factor in experiments requiring precise targeting of GluN2D. The choice of antagonist will ultimately depend on the specific requirements of the experiment, with this compound being the preferred option when subunit selectivity is paramount. Further studies directly comparing these antagonists under identical experimental conditions would be beneficial for a more definitive assessment of their relative efficacies.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRIN2D/GluN2D NMDA Receptor: Unique Features and Its Contribution to Pediatric Developmental and Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating NAB-14's Specificity: A Comparative Guide Using GluN2D Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the efficacy and specificity of NAB-14, a negative allosteric modulator of GluN2C/2D-containing NMDA receptors. By leveraging GluN2D knockout (KO) mice, we can definitively ascertain the on-target effects of this compound.
This compound has emerged as a potent and selective antagonist for NMDA receptors containing the GluN2C or GluN2D subunits.[1][2][3][4] These subunits are less ubiquitously expressed than GluN2A and GluN2B, presenting an opportunity for targeted therapeutic intervention with potentially fewer side effects.[3][5] The most rigorous approach to validating that the effects of this compound are indeed mediated by the GluN2D subunit is to compare its activity in wild-type (WT) animals with that in mice genetically engineered to lack the GluN2D subunit (GluN2D KO). This guide outlines the key experiments, expected outcomes, and data presentation for such a validation study.
Core Principle: The Null Effect in Knockout Models
The fundamental premise of this validation strategy is that if this compound specifically targets the GluN2D subunit, its administration to GluN2D KO mice should result in a significantly attenuated or completely absent pharmacological effect compared to its effect in WT mice.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound's inhibitory action on GluN2D-containing NMDA receptors.
Caption: Logical workflow for validating this compound's on-target effects using GluN2D knockout mice.
Comparative Experimental Data
The following tables summarize the expected outcomes from key experiments designed to validate the specificity of this compound.
Table 1: Behavioral Assessments
GluN2D knockout mice have been reported to exhibit altered baseline behaviors, including hypolocomotion and anxiety-like phenotypes.[6][7][8] Furthermore, they show a blunted response to NMDA receptor antagonists like PCP and ketamine.[6][9][10] This provides a critical behavioral baseline to test the effects of this compound.
| Experiment | Wild-Type (WT) Mice + this compound | GluN2D KO Mice + this compound | Supporting Rationale |
| Open Field Test | Expected dose-dependent alteration in locomotor activity (e.g., decrease). | No significant change in locomotor activity compared to vehicle-treated KO mice. | Demonstrates that the locomotor effects of this compound are dependent on the presence of GluN2D. |
| Elevated Plus Maze | Expected anxiolytic or anxiogenic effect (e.g., increased time in open arms). | No significant change in anxiety-like behavior compared to vehicle-treated KO mice. | Assesses if the anxiolytic/anxiogenic properties of this compound are mediated through GluN2D. |
| Prepulse Inhibition (PPI) | Potential alteration in sensorimotor gating. | No significant alteration in PPI compared to vehicle-treated KO mice. | Tests the role of GluN2D in the modulation of sensorimotor gating by this compound. |
Table 2: Electrophysiological Recordings
Previous studies have shown that this compound inhibits GluN2D-mediated synaptic currents in brain regions where this subunit is expressed, such as the subthalamic nucleus and hippocampal interneurons, but has no effect in cells lacking GluN2D, like hippocampal pyramidal neurons.[1][2]
| Experiment | Wild-Type (WT) Mice | GluN2D KO Mice | Supporting Rationale |
| Whole-cell patch-clamp recordings from subthalamic nucleus (STN) neurons | This compound application leads to a significant reduction in the amplitude and decay time of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[1][11] | This compound application has no significant effect on NMDA receptor-mediated EPSCs. | Confirms that the inhibitory effect of this compound on synaptic transmission in the STN is mediated by GluN2D-containing NMDA receptors. |
| Recordings from hippocampal interneurons | This compound reduces the amplitude and charge transfer of NMDA receptor-mediated EPSCs.[1] | This compound has no effect on NMDA receptor-mediated EPSCs in these cells. | Provides further evidence for the specificity of this compound for GluN2D in a different brain region and cell type known to express this subunit. |
| Long-Term Potentiation (LTP) in the Hippocampus | This compound may modulate specific forms of synaptic plasticity, potentially affecting LTP induction or maintenance in circuits involving GluN2D-expressing interneurons.[12] | The effect of this compound on LTP is absent or significantly diminished. | Investigates the functional consequence of GluN2D modulation by this compound on synaptic plasticity. |
Detailed Experimental Protocols
Behavioral Assays
-
Animals: Adult male and female C57BL/6J wild-type and GluN2D KO mice (8-12 weeks old) will be used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Mice will be administered this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. A range of doses should be tested to establish a dose-response curve.
-
Open Field Test: Mice are placed in the center of a square arena (e.g., 40x40 cm) and allowed to explore freely for 15-30 minutes. An automated tracking system will be used to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Elevated Plus Maze: The apparatus consists of two open and two closed arms elevated from the floor. Mice are placed in the center and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded to assess anxiety-like behavior.
Electrophysiology
-
Slice Preparation: Mice will be anesthetized with isoflurane (B1672236) and decapitated. The brain will be rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm) containing the brain region of interest (e.g., STN, hippocampus) will be prepared using a vibratome. Slices will be allowed to recover for at least 1 hour before recording.
-
Whole-Cell Patch-Clamp Recordings: Slices will be transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons will be visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings will be made from identified neurons. NMDA receptor-mediated EPSCs will be pharmacologically isolated by including AMPA and GABA receptor antagonists in the aCSF.
-
Data Analysis: The peak amplitude, decay kinetics, and total charge transfer of the EPSCs will be measured before and after the bath application of this compound. Data from WT and GluN2D KO mice will be compared.
By following this comprehensive comparison guide, researchers can robustly validate the on-target effects of this compound, providing a solid foundation for its use as a research tool and for further therapeutic development. The clear differentiation of its effects in wild-type versus GluN2D knockout mice will be the definitive evidence of its mechanism of action.
References
- 1. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effect of NMDA receptor GluN2C and GluN2D subunit ablation on behavior and channel blocker-induced schizophrenia phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist-induced behavioral disruptions in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Validation: NAB-14 vs. Anti-GluN2D Antibodies for GluN2D
For researchers, scientists, and drug development professionals investigating the role of the GluN2D subunit of the NMDA receptor, this guide provides a comprehensive comparison of two key pharmacological tools: the negative allosteric modulator NAB-14 and anti-GluN2D antibodies. This document outlines their respective mechanisms of action, offers a summary of their performance characteristics, and provides detailed experimental protocols to aid in the selection of the most appropriate tool for target validation studies.
Introduction to GluN2D Target Validation
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in excitatory synaptic transmission in the central nervous system.[1] Composed of various subunits, the specific composition of the NMDA receptor dictates its physiological and pharmacological properties. The GluN2D subunit, in particular, is implicated in various neurological processes and represents a potential therapeutic target for a range of disorders.[2][3] Validating the role of GluN2D is a critical first step in the drug discovery pipeline. This guide compares a small molecule inhibitor, this compound, and immunological reagents, anti-GluN2D antibodies, as tools for this purpose.
Overview of the Tools
This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2C or GluN2D subunits.[4][5] It acts by binding to a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, thereby reducing the channel's open probability and ion flow.[4] Site-directed mutagenesis studies have suggested that the binding site for this compound is located within the M1 transmembrane helix of the GluN2D subunit.[5][6]
Anti-GluN2D antibodies are immunological tools, typically monoclonal or polyclonal, that specifically recognize and bind to the GluN2D protein.[7][8] Their utility in target validation lies in their ability to detect and, in some cases, functionally modulate the GluN2D subunit. The specific epitope recognized by an antibody will determine its utility in different applications.[9]
Performance Comparison
A direct, head-to-head experimental comparison of this compound and anti-GluN2D antibodies for GluN2D target validation is not extensively documented in the current literature. However, based on their distinct mechanisms and available data, a comparative summary can be constructed to guide researchers.
| Feature | This compound | Anti-GluN2D Antibodies |
| Target Engagement | Binds to a specific allosteric site on the GluN2D subunit, modulating its function.[4][6] | Bind to specific epitopes on the GluN2D protein; can be used for detection (e.g., Western Blot, IHC) and potentially functional modulation.[7][9] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) - reduces ion channel activity.[4] | Varies by antibody: can be blocking/neutralizing, activating, or non-functional (binding only). Primarily used for protein detection. |
| Selectivity | >800-fold selective for GluN2C/2D over GluN2A/2B subunits.[5][10] | Specificity depends on the specific clone and its epitope. Cross-reactivity with other proteins is a potential concern and requires validation. |
| Potency (IC50) | ~580 nM for recombinant GluN1/GluN2D receptors.[5][10] | Affinity (Kd) varies by antibody. Functional potency (IC50/EC50) is only applicable to functional antibodies and is often not characterized for commercially available antibodies. |
| Applications | Functional assays (electrophysiology, calcium imaging), in vivo pharmacology studies.[6][11] | Protein detection (Western Blot, IHC, ELISA), immunoprecipitation, flow cytometry. Some may be suitable for in vitro/in vivo functional studies.[8][9] |
| Cell Permeability | Cell-permeable and brain-penetrant.[6] | Generally not cell-permeable unless specifically engineered. Can be used for extracellular targets or in fixed/permeabilized cells. |
Experimental Protocols for Target Validation
The following are example protocols for utilizing this compound and anti-GluN2D antibodies in key target validation experiments.
Protocol 1: Functional Validation of GluN2D using Electrophysiology with this compound
This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the functional inhibition of GluN2D-containing NMDA receptors by this compound in cultured neurons or brain slices.[4]
Materials:
-
Cultured neurons or acute brain slices expressing GluN2D
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
This compound stock solution (in DMSO)
-
NMDA and glycine
-
Electrophysiology rig with amplifier, digitizer, and microscope
Procedure:
-
Prepare cultured neurons or acute brain slices as per standard laboratory protocols.
-
Transfer the preparation to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Evoke NMDA receptor-mediated currents by puff application of NMDA (100 µM) and glycine (10 µM).
-
Record baseline NMDA receptor currents.
-
Prepare the desired concentration of this compound in aCSF from the stock solution.
-
Bath-apply the this compound solution to the preparation and allow it to equilibrate.
-
Evoke and record NMDA receptor currents in the presence of this compound.
-
To determine the IC50, repeat steps 7-9 with a range of this compound concentrations.
-
Analyze the data by measuring the peak amplitude of the NMDA receptor currents before and after this compound application.
Protocol 2: Validation of GluN2D Expression using Western Blot with Anti-GluN2D Antibody
This protocol describes the use of Western blotting to detect the presence of the GluN2D protein in cell lysates or tissue homogenates.[8]
Materials:
-
Cells or tissues expressing GluN2D
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-GluN2D antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GluN2D antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Localization of GluN2D in Tissue using Immunohistochemistry with Anti-GluN2D Antibody
This protocol details the use of immunohistochemistry (IHC) to visualize the distribution of the GluN2D protein in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain tissue sections
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary anti-GluN2D antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections or fix frozen sections.
-
Perform antigen retrieval if using paraffin sections.
-
Permeabilize the tissue sections with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the sections with the primary anti-GluN2D antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium.
-
Visualize the staining using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor Signaling and Modulation.
Caption: Target Validation Experimental Workflow.
Conclusion
Both this compound and anti-GluN2D antibodies are valuable tools for the validation of GluN2D as a therapeutic target. The choice between them will depend on the specific experimental question. This compound excels in functional studies, providing a direct readout of the consequences of inhibiting GluN2D-containing NMDA receptor activity. Anti-GluN2D antibodies are indispensable for confirming target expression and localization. For a comprehensive target validation strategy, a combined approach utilizing both this compound and well-characterized anti-GluN2D antibodies is recommended. This allows for the correlation of functional effects with the presence and distribution of the target protein, providing a robust and multi-faceted validation of GluN2D's role in the system under investigation.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Anti-GluN2D antibody [EPR28378-56] (ab314664) | Abcam [abcam.com]
- 3. Anti-GluN2D antibody (ab92743) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Anti-GluN2D Antibody (A12784) | Antibodies.com [antibodies.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The NMDA receptor subunit GluN2D is a potential target for rapid antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NAB-14's Selective Antagonism of NMDA Receptors
A Comparative Guide to Experimental Verification Techniques for Drug Development Professionals
This guide provides a comparative analysis of methodologies for cross-validating the key findings associated with NAB-14, a potent and selective non-competitive antagonist of GluN2C/2D-containing N-Methyl-D-aspartate (NMDA) receptors. The primary finding—that this compound selectively inhibits these specific receptor subtypes with high potency—is a critical discovery for researchers developing therapeutics for neurological disorders. Validating such a specific mechanism of action requires a multi-pronged approach using orthogonal techniques to ensure the reliability and reproducibility of the initial findings.
This compound has been identified as a selective negative allosteric modulator for NMDA receptors containing the GluN2C or GluN2D subunits.[1][2] Initial characterization using Two-Electrode Voltage-Clamp (TEVC) on Xenopus oocytes expressing recombinant receptors established a half-maximal inhibitory concentration (IC50) of 580 nM for GluN1/GluN2D receptors and demonstrated over 800-fold selectivity for GluN2C/2D over GluN2A and GluN2B subunits.[1][2][3][4] This guide will compare the primary validation technique with alternative methods, providing detailed protocols and quantitative comparisons to assist researchers in designing robust validation strategies.
Comparison of Validation Techniques
| Technique | Principle | Biological System | Key Quantitative Output | Throughput | Complexity |
| Two-Electrode Voltage-Clamp (TEVC) | Measures whole-cell ion flow across the oocyte membrane in response to agonist application. | Xenopus oocytes expressing specific recombinant receptor subunits. | IC50, Percent Inhibition, Agonist/Antagonist Affinity. | Low to Medium | High |
| Patch-Clamp Electrophysiology | Measures ion channel currents from a small "patch" of cell membrane or a whole cell. | Cultured neurons or acute brain slices containing native receptors. | IC50, Changes in synaptic current amplitude and kinetics (e.g., EPSCs).[3] | Low | Very High |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by the test compound (this compound). | Cell membranes from transfected cells or brain tissue homogenates. | Ki (Inhibition Constant), Bmax (Receptor Density). | High | Medium |
| Calcium Imaging Assay | Measures intracellular calcium influx through the NMDA receptor channel using fluorescent indicators. | Adherent cell lines (e.g., HEK293) transfected with receptor subunits. | IC50, EC50 (for agonist). | High | Medium |
Signaling Pathway and Experimental Workflow
To effectively validate the findings, it is crucial to understand both the biological context of the NMDA receptor and the logical flow of the experimental process. The following diagrams illustrate the NMDA receptor signaling pathway and a recommended cross-validation workflow.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of NAB-14 and UBP141: Potency, Selectivity, and Mechanism of Action at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, NAB-14 and UBP141, both of which target the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This document outlines their respective mechanisms of action, presents a quantitative comparison of their potency and selectivity based on experimental data, and provides an overview of the experimental protocols used for their characterization.
Introduction to this compound and UBP141
This compound is a novel N-aryl benzamide (B126) derivative that functions as a selective negative allosteric modulator of NMDA receptors containing the GluN2C or GluN2D subunits.[1] In contrast, UBP141 is a competitive antagonist that acts at the glutamate (B1630785) binding site of the NMDA receptor, also showing preferential antagonism for receptors containing GluN2C or GluN2D subunits.[1][2][3] Their distinct mechanisms of action—allosteric modulation versus competitive antagonism—offer different approaches to modulating NMDA receptor function for research and potential therapeutic development.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and UBP141, highlighting their potency and selectivity for different NMDA receptor subunits.
| Parameter | This compound | UBP141 |
| Mechanism of Action | Negative Allosteric Modulator | Competitive Antagonist |
| Binding Site | Transmembrane Domain (M1 helix of GluN2D) | Glutamate Binding Site on GluN2 Subunit |
| Potency (IC50/Kd) | IC50 of 580 nM for GluN1/GluN2D[1][4] | Kd of 2.8 µM for GluN2C, 4.2 µM for GluN2D[1] |
| Selectivity | >800-fold selective for GluN2C/2D over GluN2A/2B[1][4] | Preferential for GluN2C/2D over GluN2A (Kd: 14.2 µM) and GluN2B (Kd: 19.3 µM)[1] |
Mechanism of Action and Binding Sites
The differing mechanisms of this compound and UBP141 are crucial for their application in research. This compound's allosteric modulation allows for a more nuanced control of receptor function, potentially preserving some level of endogenous glutamate signaling. UBP141, as a competitive antagonist, directly blocks the binding of glutamate, leading to a more complete inhibition of receptor activation.
The following diagram illustrates the distinct binding sites of this compound and UBP141 on the NMDA receptor complex.
Experimental Protocols
The characterization of this compound and UBP141 relies on standard pharmacological and electrophysiological techniques. Below are generalized methodologies for the key experiments cited.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to determine the potency (IC50) and selectivity of compounds on specific NMDA receptor subtypes expressed in Xenopus oocytes.
Experimental Workflow:
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDA receptor. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping, typically between -40 mV and -80 mV.
-
Compound Application: The NMDA receptor is activated by applying a solution containing glutamate and glycine. Once a stable current is achieved, increasing concentrations of the test compound (this compound or UBP141) are co-applied with the agonists.
-
Data Analysis: The inhibition of the peak current is measured at each compound concentration. A concentration-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal receptor response.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound to its receptor. For competitive antagonists like UBP141, a competition binding assay is typically employed.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the NMDA receptor of interest are prepared and isolated.
-
Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the glutamate site (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled test compound (UBP141).
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (an indicator of binding affinity) for the test compound is calculated using the Cheng-Prusoff equation.
Conclusion
This compound and UBP141 represent valuable tools for probing the function of GluN2C/2D-containing NMDA receptors. Their distinct mechanisms of action provide researchers with complementary approaches to modulate this important receptor class. This compound, with its high selectivity and allosteric mechanism, offers a means to finely tune receptor activity. UBP141, as a competitive antagonist, provides a tool for more direct inhibition of the glutamate binding site. The choice between these compounds will depend on the specific experimental goals and the desired mode of NMDA receptor modulation. This guide provides the necessary data and methodological context to aid researchers in making an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Selectivity of NAB-14: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the potential for therapeutic development. This guide provides a comprehensive comparison of NAB-14, a negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors, with a focus on validating its selectivity in different cell lines.
This compound has emerged as a potent and selective inhibitor of NMDA receptors containing the GluN2C or GluN2D subunits.[1][2] These receptor subtypes are implicated in various neurological processes, and their selective modulation is a key area of interest for therapeutic intervention. This guide presents experimental data, detailed protocols, and visual workflows to objectively assess the selectivity profile of this compound against other NMDA receptor subtypes and compares its performance with an alternative GluN2C/2D-selective antagonist.
Data Presentation: Quantitative Analysis of Inhibitor Selectivity
The selectivity of this compound has been primarily characterized through electrophysiological recordings in Xenopus oocytes and cultured neurons expressing specific NMDA receptor subunit combinations. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher potency.
Table 1: Potency and Selectivity of this compound against NMDA Receptor Subtypes
| Compound | Receptor Subtype | Cell Line | IC50 | Fold Selectivity (vs. GluN2A/B) | Reference |
| This compound | GluN1/GluN2D | Mammalian Cells | 580 nM | >800-fold | [1][2] |
| GluN1/GluN2C | Xenopus oocytes | 3.7 µM | >800-fold | [1] | |
| GluN1/GluN2A | Xenopus oocytes | >500 µM | - | [1] | |
| GluN1/GluN2B | Xenopus oocytes | >500 µM | - | [1] |
Table 2: Comparison of IC50 Values for Different GluN2C/2D-Selective Antagonists
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D | Reference |
| This compound | >500 µM | >500 µM | 3.7 µM | 2.2 µM | [1] |
| UBP145 | - | - | - | Significantly reduces NMDA-mediated currents | [3] |
Note: Specific IC50 values for UBP145 across all subtypes were not available in the searched literature. However, it is described as a selective antagonist of GluN2C/2D.
Experimental Protocols
To aid researchers in independently verifying the selectivity of this compound, detailed methodologies for key experiments are provided below.
Protocol 1: Electrophysiological Recording in Xenopus Oocytes
This protocol is a standard method for characterizing the activity of ion channel modulators on specific receptor subtypes expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
- Harvest stage V-VI oocytes from female Xenopus laevis.
- Treat with collagenase to defolliculate.
- Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).
- Incubate oocytes for 2-7 days to allow for receptor expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
- Place an oocyte in a recording chamber continuously perfused with recording solution (containing appropriate ions and blockers for other channels).
- Impale the oocyte with two microelectrodes filled with KCl.
- Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
3. Data Acquisition:
- Apply glutamate (B1630785) and glycine (B1666218) to activate the NMDA receptors and record the resulting inward current.
- Establish a stable baseline current.
- Perfuse the chamber with increasing concentrations of this compound (or other inhibitors) in the presence of the agonists.
- Record the inhibition of the agonist-evoked current at each inhibitor concentration.
4. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity Assay in HEK293 Cells
This protocol can be adapted to assess the off-target effects of this compound on cell health in a human cell line commonly used for heterologous protein expression.
1. Cell Culture and Seeding:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
- Incubate the plates for 24-48 hours.
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot cell viability against the logarithm of the this compound concentration to determine any potential cytotoxic effects.
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of GluN2C/2D-containing NMDA receptors and the inhibitory action of this compound.
Caption: A step-by-step workflow for the experimental validation of NMDA receptor inhibitor selectivity.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA GluN2C/2D receptors contribute to synaptic regulation and plasticity in the anterior cingulate cortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NAB-14: A Guide for Laboratory Professionals
Key Chemical and Safety Data
To facilitate safe handling and disposal, the following table summarizes the pertinent chemical and safety information for the compound identified as NAB-14.
| Property | Value | Reference |
| CAS Number | 1237541-73-9 | [1] |
| Molecular Formula | C₂₀H₂₁N₃O₃ | [1] |
| Molecular Weight | 351.40 g/mol | [1] |
| Appearance | White to gray powder | [1] |
| Solubility | DMSO: 2 mg/mL, clear | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Experimental Protocols: A General Framework for Disposal
The disposal of this compound should be approached with the same rigor as any experimental protocol. The following steps provide a detailed methodology for its safe disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This also includes any lab materials grossly contaminated with the solid compound, such as weigh boats or filter papers.
-
Liquid Waste: Solutions containing this compound, such as those prepared in DMSO, should be collected in a dedicated, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice) when handling this compound waste.
3. Waste Containerization and Labeling:
-
Use containers that are compatible with the chemical waste. For this compound solutions in DMSO, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and CAS number 1237541-73-9), the solvent if applicable (e.g., "in DMSO"), and the approximate concentration and quantity.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are sealed to prevent spills or evaporation.
5. Disposal Procedure:
-
This compound waste should be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling NAB-14
As a novel chemical compound, NAB-14 requires careful handling to ensure the safety of all laboratory personnel. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this substance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat it as a substance with unknown hazardous potential and to adhere to the highest safety standards.
Hazard Communication
Due to the lack of specific toxicity data for this compound, a precautionary approach is mandatory. All personnel must be informed of the potential risks associated with handling a novel chemical.
Labeling: All containers of this compound must be clearly labeled with the compound name, CAS number (1237541-73-9), and appropriate hazard pictograms for unknown toxicity.
Safety Data Sheet (SDS): In the absence of a specific SDS, a generic SDS for novel research chemicals should be made available to all personnel. This document should emphasize that the toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure.[1] The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | ANSI Z87.1-compliant safety goggles are required when a splash hazard is present. A face shield should be used in addition to goggles when there is a significant risk of splashes or explosions.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves generally offer adequate protection against minor splashes.[1] The specific glove type should be selected based on the solvents used with this compound. Gloves should be inspected before each use and changed immediately if contaminated or torn. |
| Body | Laboratory Coat | A standard lab coat is required. For procedures with a higher risk of splashes or fire, a flame-resistant or chemical-resistant coat should be worn.[1] |
| Respiratory | Fume Hood / Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine if respiratory protection is necessary. |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes must be worn at all times in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Ensure the storage location is clearly labeled.[1]
-
If the material is anticipated to be acutely toxic, carcinogenic, or a reproductive toxicant, it must be stored within a designated area.[1]
Preparation and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and solution preparation inside a chemical fume hood.[2]
-
Use the smallest feasible quantity of the substance for the experiment.
-
Avoid creating dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin.[3]
Experimental Workflow for Handling this compound:
Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is confirmed. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, trained personnel with appropriate PPE may clean it up using an absorbent material. For large spills, evacuate the laboratory and contact the institution's emergency response team. |
Emergency Response Logic:
Logical flow for emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
